molecular formula C36H42ClN3O6 B12419906 Lercanidipine-13C,d3-1 (hydrochloride)

Lercanidipine-13C,d3-1 (hydrochloride)

Numéro de catalogue: B12419906
Poids moléculaire: 652.2 g/mol
Clé InChI: WMFYOYKPJLRMJI-UJUGVVHISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lercanidipine-13C,d3-1 (hydrochloride) is a useful research compound. Its molecular formula is C36H42ClN3O6 and its molecular weight is 652.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lercanidipine-13C,d3-1 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lercanidipine-13C,d3-1 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C36H42ClN3O6

Poids moléculaire

652.2 g/mol

Nom IUPAC

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-(trideuterio(113C)methyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/i6+1D3;

Clé InChI

WMFYOYKPJLRMJI-UJUGVVHISA-N

SMILES isomérique

[2H][13C]([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C.Cl

SMILES canonique

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Origine du produit

United States
Foundational & Exploratory

Whitepaper: Lercanidipine-13C,d3-1 Hydrochloride – Structural Dynamics, Physicochemical Properties, and LC-MS/MS Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lercanidipine is a third-generation, highly lipophilic dihydropyridine calcium channel blocker (DHP-CCB) widely prescribed for the management of hypertension. Due to its extensive first-pass metabolism, high volume of distribution, and enantiomer-specific pharmacokinetics, precise quantification of lercanidipine in biological matrices is a critical requirement in clinical pharmacology and pharmacokinetic (PK) studies.

Lercanidipine-13C,d3-1 hydrochloride serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assays. This technical guide provides an in-depth analysis of its chemical structure, the causality behind its isotopic design, and field-proven methodologies for its application in high-throughput bioanalysis.

Chemical Structure and Isotopic Design Causality

Lercanidipine-13C,d3-1 hydrochloride incorporates a specific +4 Da mass shift compared to the unlabeled parent drug ([1]). The strategic placement of the heavy isotopes—typically localized as a 3-O-(trideuterio(13C)methyl) group—is not arbitrary; it is governed by strict physical chemistry principles designed to optimize mass spectrometric performance ([2]).

Causality in Isotopic Placement:

  • Minimization of Kinetic Isotope Effects (KIE): By placing the deuterium and 13C atoms on a peripheral methoxy group rather than the dihydropyridine ring or the N-alkyl chain (which are primary sites for cytochrome P450-mediated oxidation), the SIL-IS exhibits identical chromatographic retention times to the unlabeled analyte. This prevents chromatographic separation between the drug and the internal standard.

  • Prevention of Isotopic Cross-Talk: The +4 Da mass shift ensures that the precursor ion of the internal standard ( m/z ~616.2) falls completely outside the natural isotopic envelope of unlabeled lercanidipine ( m/z 612.2), eliminating signal interference in the Multiple Reaction Monitoring (MRM) channels ([3]).

Table 1: Physicochemical Properties of Lercanidipine-13C,d3-1 Hydrochloride
PropertyValue / Description
CAS Number 1261397-71-0
PubChem CID 163322537
Molecular Weight 652.20 g/mol
Molecular Formula C3513​CH38​D3​N3​O6​⋅HCl
Isotopic Enrichment 99% 13C, 98% 2H
LogP (Parent Drug) ~6.4 (Highly Lipophilic)
Primary Application Internal Standard (IS) for LC-MS/MS Bioanalysis

Pharmacological Context and the Need for Precision

Lercanidipine exerts its antihypertensive effect by blocking L-type calcium channels (Cav1.2) in vascular smooth muscle. Its high lipophilicity allows it to partition deeply into the lipid bilayer of cell membranes, creating a depot effect that results in a prolonged duration of action despite a relatively short plasma half-life.

Pathway DHP Lercanidipine (Highly Lipophilic) Membrane Cell Membrane Lipid Bilayer Accumulation DHP->Membrane Partitioning Cav12 L-type Ca2+ Channel (Cav1.2) Blockade Membrane->Cav12 Binding to α1c subunit Vasodilation Vascular Smooth Muscle Relaxation Cav12->Vasodilation Decreased Intracellular Ca2+ BP Sustained Antihypertensive Effect Vasodilation->BP Clinical Outcome

Mechanism of Action of Lercanidipine via L-type Calcium Channels

Because plasma concentrations of lercanidipine are typically in the low nanogram-per-milliliter (ng/mL) range, highly sensitive and specific UPLC-MS/MS methods are mandatory to track its pharmacokinetic profile accurately ([4]).

Bioanalytical Methodology: LC-MS/MS Workflow

To quantify lercanidipine accurately, sample preparation must efficiently separate the highly lipophilic analyte from complex plasma proteins and endogenous phospholipids. Solid Phase Extraction (SPE) is the preferred, self-validating methodology ([5]).

Self-Validating Protocol: Solid Phase Extraction (SPE)

The following protocol utilizes a polymeric reversed-phase sorbent (e.g., Phenomenex Strata-X) to isolate lercanidipine and Lercanidipine-13C,d3-1.

  • Sample Aliquoting & IS Addition: Transfer 100 µL of human plasma (K2-EDTA) to a clean microcentrifuge tube. Add 50 µL of the Lercanidipine-13C,d3-1 working solution (40 ng/mL).

    • Causality: Adding the SIL-IS at the very first step ensures that any subsequent volumetric losses, protein-binding discrepancies, or extraction inefficiencies are mathematically nullified by the analyte/IS ratio.

  • Pre-treatment: Vortex for 30 seconds to disrupt protein binding.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of HPLC-grade methanol, followed by 1 mL of deionized water.

    • Causality: Methanol solvates the polymeric chains of the sorbent, maximizing the surface area for hydrophobic interaction.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of deionized water, followed by 1 mL of 10% methanol in water.

    • Causality: The 10% methanol wash is critical; it is strong enough to elute polar interferents (salts, small peptides) but too weak to break the strong hydrophobic bonds between lercanidipine (LogP ~6.4) and the sorbent.

  • Elution: Elute the analytes with 1 mL of 100% methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase (e.g., 0.1% formic acid in water : methanol, 20:80 v/v).

Workflow Plasma Human Plasma (100 µL) Spike Add IS: Lercanidipine-13C,d3-1 Plasma->Spike SPE Solid Phase Extraction (Polymeric Sorbent) Spike->SPE Elution Elution & Evaporation (N2 stream at 40°C) SPE->Elution LCMS UPLC-MS/MS Analysis (MRM Mode) Elution->LCMS

Bioanalytical Workflow for Lercanidipine Quantification

Method Validation and Quantitative Data

During LC-MS/MS analysis, electrospray ionization (ESI) in positive ion mode is utilized. The validation of this method must adhere to FDA/EMA bioanalytical guidelines, ensuring the matrix effect is strictly controlled by the Lercanidipine-13C,d3-1 internal standard ([6]).

Table 2: Typical LC-MS/MS Optimization and Validation Parameters
ParameterLercanidipineLercanidipine-13C,d3-1 (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion ( m/z ) 612.2616.2
Product Ion ( m/z ) 280.1280.1
Linearity Range 0.010 – 20.0 ng/mLN/A (Fixed Concentration)
Extraction Recovery > 94.0%> 94.0%
Inter-batch Precision (CV%) < 6.0%< 6.0%

Causality of Matrix Effect Compensation: During ESI, co-eluting plasma phospholipids can compete for charge droplets, leading to ion suppression. Because Lercanidipine-13C,d3-1 is chemically identical to the target analyte, it co-elutes at the exact same retention time. Therefore, any ion suppression affects both the target and the IS equally. When the mass spectrometer calculates the ratio of their peak areas, the suppression factor cancels out entirely, yielding a self-validating, highly trustworthy quantitative result.

References

  • Title: Lercanidipine-13C,d3-1 (hydrochloride) | CID 163322537 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Method Development and Validation of Lercanidipine in Human Plasma by Using LC-Ms/MS Source: ResearchGate URL: [Link]

Sources

Whitepaper: Physicochemical Profiling and Organic Solvation Strategies for Lercanidipine-13C,d3-1 Hydrochloride in Bioanalytical LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lercanidipine-13C,d3-1 hydrochloride is a stable isotope-labeled internal standard (SIL-IS) critical for the precise LC-MS/MS quantification of lercanidipine in pharmacokinetic studies. Due to the extreme lipophilicity of the dihydropyridine parent structure, the compound exhibits negligible aqueous solubility. As a Senior Application Scientist, I have designed this technical guide to explain the thermodynamic causality behind its solvation behavior and to provide a self-validating, field-proven protocol for preparing organic stock solutions without compromising bioanalytical integrity.

Physicochemical Causality: The Thermodynamics of Solvation

To manipulate a compound successfully in the laboratory, one must first understand the structural causality driving its behavior. Lercanidipine hydrochloride is characterized by a bulky 3,3-diphenylpropylamine moiety and a dihydropyridine core, resulting in a highly hydrophobic surface area and an extreme LogP of approximately 6.4[1].

While the hydrochloride salt form provides essential solid-state stability and a pKa of 6.83[1], it cannot overcome the thermodynamic barrier to aqueous hydration. The energy required to disrupt the hydrogen-bond network of water far exceeds the energy released by the solvation of the drug's polar functional groups, rendering it practically insoluble in water at ~5 µg/mL[2].

Consequently, organic solvents are mandatory. Aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) provide exceptional solubility by acting as strong hydrogen bond acceptors and utilizing their high dipole moments to stabilize the molecule's polarizable regions[3]. Protic solvents like Methanol provide excellent solvation via hydrogen bonding with the ester and nitro groups, making them the superior choice for LC-MS/MS stock solutions due to their volatility and mobile phase compatibility[2].

Quantitative Solubility Profile

The following table summarizes the solubility of lercanidipine hydrochloride across various solvent systems. Because the macroscopic thermodynamic properties of the stable isotope-labeled (SIL) analog are identical to the unlabeled parent, these values directly dictate the handling of Lercanidipine-13C,d3-1 hydrochloride.

Solvent SystemSolubility (mg/mL)Mechanism of SolvationBioanalytical Application
Dimethylformamide (DMF) ~25.0High dipole moment, strong H-bond acceptorHigh-concentration stock preparation
Dimethyl Sulfoxide (DMSO) ~15.0High dielectric constant, crystal lattice disruptionBiological assay stock, HTS screening
Methanol >10.0Protic H-bonding, favorable dielectric constantPrimary choice for LC-MS/MS IS working solutions
Ethanol ~2.0Protic H-bonding (lower polarity than Methanol)Alternative extraction solvent
Water (pH 7.0) <0.005Thermodynamic exclusion (hydrophobic effect)Practically insoluble; causes precipitation

Data synthesized from [3] and [2].

Pharmacodynamic Context: Mechanism of Action

Understanding the biological target of the parent drug provides context for its structural design and resulting lipophilicity. Lercanidipine exerts its antihypertensive effects by partitioning deeply into the lipid bilayer of vascular smooth muscle cells to block L-type calcium channels.

Mechanism Lercanidipine Lercanidipine (Parent Drug) CaChannel L-Type Ca2+ Channel (Vascular Smooth Muscle) Lercanidipine->CaChannel Blocks Vasodilation Vasodilation & BP Reduction Lercanidipine->Vasodilation Net Clinical Effect CaInflux Intracellular Ca2+ Influx CaChannel->CaInflux Normal State MLCK MLCK Activation CaInflux->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Induces

Fig 1: Pharmacodynamic signaling pathway of Lercanidipine blocking L-type calcium channels.

Self-Validating Protocol: Stock Preparation & Validation

In regulated bioanalysis, an internal standard stock solution must be flawless. Relying solely on gravimetric data without orthogonal verification introduces systemic risk. The following workflow utilizes a modified shake-flask method[2] paired with an LC-MS/MS cross-check to create a self-validating system .

Workflow Weigh 1. Gravimetric Analysis Weigh SIL-IS Solvent 2. Organic Solvation Add MeOH/DMSO Weigh->Solvent Equilibrate 3. Thermal Equilibration Shake-Flask (24h) Solvent->Equilibrate Filter 4. Phase Separation Centrifugation Equilibrate->Filter Quantify 5. LC-MS/MS Assay Cross-Validation Filter->Quantify

Fig 2: Self-validating workflow for determining SIL-IS solubility in organic solvents.

Step-by-Step Methodology
  • Gravimetric Preparation : Accurately weigh 1.00 mg of Lercanidipine-13C,d3-1 HCl using a calibrated microbalance.

  • Organic Solvation : Add exactly 1.0 mL of HPLC-grade Methanol to achieve a nominal 1.0 mg/mL concentration. (Methanol is chosen over DMSO to prevent viscosity-induced pipetting errors during subsequent dilutions).

  • Thermal Equilibration : Sonicate the sealed vial for 5 minutes, then place it in a temperature-controlled shaker bath at 25°C for 24 hours. This ensures thermodynamic equilibrium is reached[2].

  • Phase Separation (Causality Check) : Centrifuge the solution at 14,000 x g for 10 minutes.

    • Expert Insight: We deliberately avoid filtration. Highly lipophilic compounds (LogP ~6.4) exhibit severe non-specific binding to standard PTFE or nylon syringe filters. Centrifugation safely pellets any undissolved micro-crystals without artificially lowering the analyte concentration.

  • Self-Validating LC-MS/MS Cross-Check :

    • Prepare a secondary stock solution from an independent weighing using the exact same protocol.

    • Dilute both the primary sample and secondary stock to 10 ng/mL in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

    • Analyze via LC-MS/MS monitoring the specific MRM transitions for the 13C,d3-1 isotope.

    • Validation Criteria : The calculated concentration of the primary stock must be within ±5% of the secondary stock. A variance >5% indicates incomplete solvation, micro-precipitation, or a gravimetric error, necessitating a remake.

Bioanalytical Implications for LC-MS/MS

The solubility profile of Lercanidipine-13C,d3-1 HCl directly dictates the parameters of the bioanalytical assay:

  • Sample Extraction : Protein precipitation (PPT) using 100% Methanol or Acetonitrile is highly effective. The organic crash solvent simultaneously precipitates plasma proteins and fully solvates the highly lipophilic analyte and its SIL-IS, ensuring high recovery.

  • Chromatography : Due to its lipophilicity, lercanidipine requires a high percentage of organic modifier (e.g., >70% Acetonitrile or Methanol) to elute efficiently from a standard C18 reversed-phase column and to prevent column carryover[1].

References

  • Title: Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl Source: PubMed Central (PMC) / NCBI URL: [Link]

Sources

Defining the Gold Standard: Certificate of Analysis (CoA) Requirements for Lercanidipine-13C,d3-1 in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

As bioanalytical scientists, we operate in a paradigm where data integrity is paramount. In pharmacokinetic (PK) and bioequivalence (BE) studies, quantifying Lercanidipine—a highly lipophilic, third-generation dihydropyridine calcium channel blocker (DHP-CCB)—requires extreme sensitivity due to its extensive first-pass metabolism and low circulating plasma concentrations.

The choice of a stable isotope-labeled internal standard (SIL-IS) is not merely a procedural formality; it is the mechanistic foundation of a self-validating assay. This whitepaper dissects the Certificate of Analysis (CoA) requirements for Lercanidipine-13C,d3-1 , explaining the causality behind its structural design and its integration into robust LC-MS/MS workflows.

Mechanistic Grounding: The Causality of the +4 Da Mass Shift

When extracting drugs from human plasma, endogenous phospholipids co-elute with the analyte, causing unpredictable ion suppression in the electrospray ionization (ESI) source. A SIL-IS mitigates this by co-eluting exactly with the unlabeled drug, experiencing identical ionization conditions, and normalizing the signal (1)[1].

Why 13C and d3? Lercanidipine is a large molecule (C36H41N3O6). Due to the natural abundance of Carbon-13 in nature (~1.1%), a purely deuterated standard with a +3 Da shift (Lercanidipine-d3) can suffer from isotopic overlap, where the M+3 isotope of the highly concentrated unlabeled drug interferes with the IS channel. By incorporating three deuteriums and one Carbon-13, we engineer a +4 Da mass shift (Lercanidipine-13C,d3-1). This specific configuration ensures absolute isotopic clarity, preventing cross-talk and preserving the integrity of the Lower Limit of Quantification (LLOQ) (2)[2].

Core Certificate of Analysis (CoA) Requirements

To take a stable isotope-labeled compound through a clinical study, a GLP-compliant CoA is strictly required to facilitate regulatory submission (3)[3]. A high-quality CoA transforms a simple chemical into a traceable reference standard by validating the following parameters:

Table 1: Essential CoA Specifications for Lercanidipine-13C,d3-1

ParameterAnalytical MethodAcceptance CriteriaMechanistic Rationale
Chemical Purity UPLC-UV/MS≥ 98.0%Prevents isobaric interferences and competitive ion suppression in the ESI source.
Isotopic Enrichment Q-TOF LC-MS≥ 99.0%Ensures the +4 Da mass shift is uniform across the standard population.
Unlabeled Content (D0) LC-MS/MS (MRM)≤ 0.1%Critical to prevent isotopic crosstalk that falsely elevates the analyte's LLOQ.
Structural Identity 1H-NMR & 13C-NMRConforms to structureVerifies the exact position of the 13C and deuterium labels to ensure metabolic stability.
Concentration/Assay qNMR or Mass Balance± 5.0% of nominalGuarantees accurate quantitation when used as a reference benchmark.

Note: Incomplete incorporation of isotopes (e.g., D2 instead of D3) can severely compromise the internal standard's utility in MALDI-MS or LC-MS assays, highlighting the critical nature of the isotopic enrichment specification (4)[4].

Experimental Protocol: A Self-Validating Bioanalytical Workflow

To demonstrate the practical application of a CoA-certified Lercanidipine-13C,d3-1 standard, we detail a validated Solid-Phase Extraction (SPE) LC-MS/MS protocol.

Step 1: Preparation of Working Solutions
  • Accurately weigh 10 mg of Lercanidipine-13C,d3-1 and dissolve in HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Dilute serially with a methanol:water (50:50, v/v) mixture to yield a 40 ng/mL Internal Standard (IS) working solution.

Step 2: Matrix Normalization (Spiking)
  • Aliquot 100 µL of K2-EDTA human plasma into a microcentrifuge tube.

  • Add 50 µL of the 40 ng/mL Lercanidipine-13C,d3-1 working solution and vortex for 30 seconds. Causality: Introducing the SIL-IS prior to any extraction steps creates a self-validating system. Any subsequent volumetric losses or extraction inefficiencies will affect the analyte and IS equally, maintaining a constant peak area ratio.

Step 3: Solid-Phase Extraction (SPE)
  • Condition a Phenomenex Strata-X SPE cartridge (30 mg, 1 mL) with 1 mL methanol, followed by 1 mL deionized water.

  • Load the spiked plasma sample onto the cartridge.

  • Wash with 1 mL of 10% methanol in water. Causality: Lercanidipine is highly lipophilic. This specific wash step removes polar endogenous plasma components (e.g., salts, small peptides) without eluting the target analyte, providing a cleaner extract than simple protein precipitation.

  • Elute with 1 mL of 100% methanol and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Step 4: UPLC-MS/MS Acquisition
  • Inject 5 µL onto a UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).

  • Run an isocratic elution using methanol and 5 mM ammonium formate containing 0.1% formic acid. Causality: The acidic modifier (formic acid) forces the basic nitrogen of the dihydropyridine ring into a protonated state, exponentially increasing the [M+H]+ yield in the positive ESI source.

Table 2: Optimized LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Lercanidipine612.2280.12550
Lercanidipine-13C,d3-1616.2280.12550

Visualizing the Analytical Logic

The following diagram illustrates the logical flow of the self-validating bioanalytical workflow, demonstrating how Lercanidipine-13C,d3-1 normalizes matrix effects from the very first step.

BioanalyticalWorkflow Sample Human Plasma Sample (Unknown or Calibration) Spike Spike SIL-IS (Lercanidipine-13C,d3-1) Sample->Spike Add 50 µL IS SPE_Load Solid-Phase Extraction (SPE) Load & Wash Spike->SPE_Load Matrix Normalization SPE_Elute Elute & Reconstitute (Removes Phospholipids) SPE_Load->SPE_Elute Purify UPLC UPLC Separation (BEH C18 Column) SPE_Elute->UPLC Inject 5 µL MSMS ESI-MS/MS Detection (MRM Mode) UPLC->MSMS Co-elution Quant Data Analysis (Peak Area Ratio: Analyte/IS) MSMS->Quant Signal Output

Fig 1: Bioanalytical workflow using Lercanidipine-13C,d3-1 for matrix effect correction.

References

  • Charles River Laboratories - Isotopic Labeling Services. Retrieved from: [Link]

  • MDPI - Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices. Retrieved from:[Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Sample Preparation Protocols for Lercanidipine-13C,d3-1 in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker (DHP-CCB) prescribed for the management of hypertension[1],[2]. From a bioanalytical perspective, quantifying lercanidipine in human plasma presents two major challenges: its extremely low circulating plasma concentrations (necessitating a Lower Limit of Quantification, LLOQ, of ≤ 0.02 ng/mL)[3], and its severe susceptibility to photodegradation[4].

This application note details robust, high-sensitivity sample preparation workflows—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—using Lercanidipine-13C,d3-1 as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. By integrating strict photoprotection protocols and isotope dilution mass spectrometry, this guide provides a self-validating framework for pharmacokinetic (PK) and bioequivalence (BE) studies.

The Causality of Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a protocol is designed a certain way. Every step in this workflow mitigates a specific chemical or matrix-related risk.

The Photodegradation Pathway & Environmental Control

The Problem: Like all 1,4-dihydropyridines, lercanidipine is highly photosensitive. Exposure to standard laboratory fluorescent lighting or daylight induces rapid photo-oxidation, aromatizing the dihydropyridine ring into a pharmacologically inactive pyridine derivative[3]. The Solution: The entire extraction process, including sample thawing, must be performed under monochromatic yellow light (570–580 nm)[4]. Failure to implement this environmental control will result in unpredictable recovery losses and failed validation batches.

Matrix Effect Normalization via SIL-IS

The Problem: Human plasma contains endogenous phospholipids that co-elute with highly lipophilic analytes (LogP ~ 6.4), causing severe ion suppression in the Electrospray Ionization (ESI) source. The Solution: Using Lercanidipine-13C,d3-1 corrects for both extraction recovery variations and matrix effects[5],[2]. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes perfectly. Any ion suppression experienced by the analyte is proportionally experienced by the SIL-IS, keeping the peak area ratio constant and ensuring quantitative trustworthiness[6].

Protein Disruption & Partitioning Dynamics

The Problem: Lercanidipine is >98% bound to plasma proteins in vivo. Simply adding an organic solvent can trap the analyte within precipitated protein pellets. The Solution: The addition of an acidic buffer (e.g., 2.0 mM ammonium formate, pH 2.5) prior to extraction denatures the plasma proteins, breaking the non-covalent drug-protein bonds and driving the un-ionized lercanidipine into the organic extraction phase[4].

Materials and Reagents

  • Biological Matrix: Drug-free human plasma containing K2-EDTA as an anticoagulant[5].

  • Reference Standards: Lercanidipine hydrochloride (Purity ≥99.5%) and Lercanidipine-13C,d3-1 hydrochloride[2].

  • Solvents (LC-MS Grade): Methanol, Acetonitrile, n-Hexane, Ethyl Acetate, and Ultrapure Water[5],[6].

  • Additives: Formic Acid, Ammonium Formate[5].

  • Consumables: Phenomenex Strata-X polymeric SPE cartridges (30 mg, 1 mL)[5],[6], 2.0 mL polypropylene microcentrifuge tubes.

Step-by-Step Sample Preparation Protocols

Note: Both protocols must be executed in a dark room equipped exclusively with yellow monochromatic lighting[3],[4].

Protocol A: Liquid-Liquid Extraction (LLE)

LLE is highly recommended for lipophilic drugs as it provides exceptionally clean extracts by leaving polar phospholipids in the aqueous phase[7].

  • Sample Thawing: Thaw K2-EDTA human plasma samples at room temperature under yellow light[4].

  • Aliquoting: Transfer 200 µL of plasma (Blank, QC, or Unknown) into a 2.0 mL polypropylene tube[3].

  • IS Spiking: Add 20 µL of the Lercanidipine-13C,d3-1 working solution (40 ng/mL in 50:50 Methanol:Water)[5],[4]. Vortex for 10 seconds.

  • Protein Disruption: Add 100 µL of 2.0 mM ammonium formate buffer (pH 2.5) to release protein-bound analyte[4]. Vortex for 10 seconds.

  • Extraction: Add 1.5 mL of a non-polar extraction mixture: n-hexane and ethyl acetate (50:50, v/v)[7].

  • Partitioning: Vortex vigorously for 3 minutes to ensure complete mass transfer of the lipophilic analyte into the organic layer[7].

  • Phase Separation: Centrifuge at 13,000 rpm for 5 minutes at 10°C[4].

  • Transfer & Evaporation: Transfer 1.2 mL of the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C[7],[5].

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis[7],[5].

Protocol B: Solid-Phase Extraction (SPE)

SPE is ideal for high-throughput, automated workflows and provides excellent reproducibility[5],[6].

  • Cartridge Conditioning: Condition a Phenomenex Strata-X SPE cartridge (30 mg, 1 mL) with 1.0 mL of LC-MS grade methanol, followed by 1.0 mL of ultrapure water[5]. Do not let the cartridge bed dry.

  • Sample Loading: Dilute 200 µL of spiked plasma (prepared as in LLE steps 1-3) with 200 µL of water. Load the mixture onto the cartridge at a flow rate of 1 mL/min[5].

  • Washing: Wash the cartridge with 1.0 mL of ultrapure water, followed by 1.0 mL of 10% methanol in water to elute polar matrix interferences[5].

  • Elution: Elute the lercanidipine and SIL-IS with 1.0 mL of 100% methanol into a clean collection tube[5].

  • Evaporation & Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase[5].

LC-MS/MS Analytical Conditions & Quantitative Data

To ensure a self-validating system, the analytical method must be precisely tuned. The mass spectrometer is operated in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode[7],[3].

Table 1: Optimized UPLC-MS/MS MRM Parameters
ParameterLercanidipineLercanidipine-13C,d3-1 (SIL-IS)
Precursor Ion (m/z) 612.2[3]616.2*
Product Ion (m/z) 280.2[3]280.2
Cone Voltage (V) 3535
Collision Energy (eV) 2525
Dwell Time (ms) 5050

*Note: The +4 Da mass shift accounts for the incorporation of one 13C atom and three Deuterium (2H) atoms[2]. The product ion (m/z 280.2) represents the diphenylpropyl-methylamino moiety, which loses the labeled dihydropyridine ring during collision-induced dissociation (CID)[3],[6].

Table 2: Method Validation Summary (Typical Acceptance Criteria)
Validation ParameterAcceptance Criteria (FDA/EMA)Expected Experimental Observation
Linearity Range R² ≥ 0.9950.015 – 8.0 ng/mL[3]
LLOQ Signal-to-Noise ≥ 100.015 ng/mL[3]
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)4.2% – 8.5%
Extraction Recovery Consistent across all QC levels> 94% (LLE Method)[8]
Matrix Effect 85% - 115%Fully normalized by SIL-IS[5]

Workflow Visualization

Workflow cluster_extraction Extraction Pathways A Human Plasma Aliquot (K2-EDTA) B Spike SIL-IS (Lercanidipine-13C,d3-1) A->B C Yellow Light Environment (Mandatory Photoprotection) B->C D1 Method A: LLE (Hexane:Ethyl Acetate 50:50) C->D1 High Recovery D2 Method B: SPE (Polymeric Strata-X) C->D2 High Throughput E Evaporation under N2 (40°C) D1->E D2->E F Reconstitution (Mobile Phase) E->F G UPLC-MS/MS Analysis (MRM Mode) F->G

Caption: Sample preparation workflow for Lercanidipine in human plasma highlighting photoprotection.

References

  • CORE. METHOD DEVELOPMENT AND VALIDATION OF LERCANIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY. Source: core.ac.uk. URL: [Link]

  • Li, X., et al. (2016). A rapid and sensitive LC–MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study. Source: ovid.com. URL: [Link]

  • Jayaprakash, J., et al. Method Development and Validation of Lercanidipine in Human Plasma by Using LC-Ms/MS. Source: researchgate.net. URL:[Link]

  • PMC. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. Source: nih.gov. URL:[Link]

Sources

Application Note: Advanced Solid Phase Extraction (SPE) Methods for Lercanidipine and Lercanidipine-13C,d3-1 Hydrochloride in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bioanalytical quantification of lercanidipine—a highly lipophilic, third-generation dihydropyridine calcium channel blocker—in human plasma requires meticulous sample preparation to eliminate matrix effects and achieve low limits of quantification (LLOQ). This application note details an optimized Solid Phase Extraction (SPE) protocol utilizing Lercanidipine-13C,d3-1 hydrochloride as a stable isotope-labeled internal standard (SIL-IS). Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies with mechanistic insights to ensure a self-validating, high-throughput LC-MS/MS workflow [1].

Mechanistic Rationale & Analyte Profile

As a Senior Application Scientist, I emphasize that successful bioanalysis is rarely about blindly following steps; it requires exploiting the physicochemical properties of your analyte.

Lercanidipine possesses a high partition coefficient ( logP≈6.4 ) and a basic tertiary amine (pKa 6.8). In human plasma, it is >98% protein-bound.

  • The Role of the SIL-IS: Using Lercanidipine-13C,d3-1 hydrochloride is critical. With a +4 Da mass shift, it perfectly co-elutes with the target analyte, experiencing identical ionization suppression or enhancement. This creates a self-correcting mathematical ratio for absolute quantification. The hydrochloride salt form ensures rapid dissolution in methanolic stock solutions.

  • Sorbent Selection (Causality): We utilize a polymeric reversed-phase sorbent (e.g., Phenomenex Strata-X, surface-modified styrene divinylbenzene). Unlike traditional silica-based C18, polymeric sorbents provide dual retention mechanisms ( π−π interactions and hydrophobic binding) [1]. This allows lercanidipine to bind tightly, permitting aggressive aqueous washes to flush out phospholipids and endogenous salts without risking premature analyte elution [2].

Materials and Reagents

  • Analytes: Lercanidipine hydrochloride (Target), Lercanidipine-13C,d3-1 hydrochloride (SIL-IS).

  • Biological Matrix: Human plasma (K2EDTA anticoagulant).

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Phenomenex Strata-X, 30 mg/1 mL) [1].

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Deionized Water (18 M Ω⋅ cm), Formic Acid, Ammonium Formate.

Step-by-Step Solid Phase Extraction (SPE) Protocol

This protocol is engineered to act as a self-validating system. By strictly controlling the wash and elution polarities, we isolate the lipophilic fraction while discarding matrix proteins.

Phase I: Sample Pre-Treatment
  • Aliquot: Transfer 100 µL of human plasma into a clean microcentrifuge tube.

  • IS Addition: Add 50 µL of the Lercanidipine-13C,d3-1 working solution (e.g., 40 ng/mL in 50:50 MeOH:Water).

    • Scientific Insight: The 50% organic content in the IS solution serves a dual purpose: it delivers the IS accurately and partially disrupts lercanidipine-protein binding in the plasma, increasing free analyte available for SPE retention [2].

  • Vortex: Agitate vigorously for 30 seconds to ensure complete equilibration between the endogenous analyte and the SIL-IS.

Phase II: SPE Workflow
  • Conditioning: Pass 1.0 mL of Methanol through the cartridge, followed by 1.0 mL of 2.0 mM Ammonium Formate buffer (pH 2.5) or deionized water [1].

    • Scientific Insight: Methanol wets the polymer pores, maximizing surface area. The aqueous buffer equilibrates the bed to match the sample's aqueous nature.

  • Loading: Apply the pre-treated plasma sample (150 µL total volume) onto the cartridge. Allow it to pass through under gravity or very light vacuum (1-2 inHg).

  • Washing: Wash the cartridge with 2 × 1.0 mL of 5% Methanol in water.

    • Scientific Insight: 5% MeOH is strong enough to disrupt weak binding of polar interferences (salts, small peptides) but far too weak to break the strong hydrophobic/ π−π bonds holding lercanidipine to the polymer[1].

  • Drying: Apply high vacuum or a positive nitrogen stream for 1 minute to dry the sorbent bed completely.

    • Scientific Insight: Residual water will impede the evaporation step and can cause inconsistent recovery.

  • Elution: Elute the analytes with 0.5 mL of 100% Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the LC mobile phase (e.g., 0.1% formic acid in water/methanol) and vortex for 15 seconds [1].

System Suitability & Protocol Validation

To ensure this protocol remains a self-validating system, every batch must pass the following checks:

  • Matrix Effect Assessment: Calculate the Matrix Factor (MF) by comparing the peak area of lercanidipine spiked post-extraction against a neat standard. The SIL-IS normalized MF must fall between 0.85 and 1.15.

  • Extraction Recovery: Must be consistent (>85%) across Low, Medium, and High Quality Control (QC) levels.

Data Presentation

Table 1: Physicochemical & Mass Spectrometry Parameters

Parameter Lercanidipine Lercanidipine-13C,d3-1 (IS)
Molecular Formula C36H41N3O6 C35(13C)H38D3N3O6
Monoisotopic Mass 611.30 615.32

| Precursor Ion [M+H]+ | m/z 612.3 | m/z 616.3 | | Primary Product Ion | m/z 280.1 | m/z 280.1 | | LogP (Lipophilicity) | ~6.4 | ~6.4 |

Table 2: Typical Validation Metrics for Polymeric SPE [1] | Validation Parameter | Target Acceptance Criteria | Typical Observed Performance | | :--- | :--- | :--- | | Mean Extraction Recovery | Consistent across QC levels | > 94.0% | | Intra-day Precision (CV%) | 15% ( 20% at LLOQ) | < 5.8% | | Inter-day Precision (CV%) | 15% ( 20% at LLOQ) | < 5.8% | | IS-Normalized Matrix Factor | 0.85 – 1.15 | 0.98 – 1.02 |

Mandatory Visualization

SPE_Workflow Start Plasma Sample (100 µL) + Lercanidipine-13C,d3-1 IS Condition Condition Cartridge (1 mL MeOH, 1 mL Water/Buffer) Start->Condition Load Load Sample onto Strata-X SPE Condition->Load Wash Wash Impurities (2 x 1 mL 5% MeOH in Water) Load->Wash Dry Dry Cartridge (Nitrogen, 1 min) Wash->Dry Elute Elute Analytes (0.5 mL Methanol) Dry->Elute Evaporate Evaporate to Dryness (N2 stream at 40°C) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid Phase Extraction (SPE) workflow for Lercanidipine and its isotopic internal standard.

References

  • Chaudhary, D. V., Patel, D. P., Shah, P. A., Shah, J. V., Sanyal, M., & Shrivastav, P. S. (2016). Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study. Journal of Pharmaceutical Analysis, 6(2), 87-94. URL:[Link]

Application Note: High-Sensitivity LC-MS/MS Quantification of Lercanidipine in Human Plasma using Lercanidipine-13C,d3-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Relevance

Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker (DHP-CCB) prescribed for the management of essential hypertension. While it exhibits exceptional vascular selectivity, it undergoes extensive first-pass metabolism in the liver, resulting in extremely low circulating plasma concentrations. Consequently, pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies require highly sensitive bioanalytical methods capable of reaching a Lower Limit of Quantification (LLOQ) of ≤ 0.015 ng/mL .

To achieve this, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM) is the gold standard. However, plasma matrices introduce severe ion suppression. To create a self-validating analytical system that mathematically corrects for extraction losses and matrix effects, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Lercanidipine-13C,d3-1 hydrochloride —is strictly required.

Mechanistic Insights into MS/MS Fragmentation

Understanding the exact causality of the fragmentation pathway is critical for assay troubleshooting and ensuring isotopic fidelity.

During positive Electrospray Ionization (ESI+), the addition of a proton donor (formic acid) in the mobile phase ensures the protonation of the tertiary amine in lercanidipine, yielding a highly abundant precursor ion [M+H]⁺ at m/z 612.2. Upon entering the collision cell (Q2), Collision-Induced Dissociation (CID) triggers a specific cleavage at the bulky ester linkage.

This cleavage produces a highly stable, lipophilic cation representing the entire amine side chain: [C(CH3)2-CH2-N(CH3)-CH2-CH2-CH(Ph)2]⁺ at m/z 280.2.

The SIL-IS Advantage: In Lercanidipine-13C,d3-1 hydrochloride, the stable isotope labels (one ¹³C and three deuterium atoms) are synthesized directly onto the N-methyl group of this side chain. As a result, the precursor ion shifts by +4 Da (m/z 616.2). Because the labeled N-methyl group is fully retained within the cleaved side chain, the primary product ion also shifts by exactly +4 Da (m/z 284.2) . This parallel fragmentation completely eliminates isotopic cross-talk between the analyte and the internal standard.

Table 1: Compound Properties & Optimized MRM Transitions
ParameterLercanidipineLercanidipine-13C,d3-1 (SIL-IS)
Chemical Formula C₃₆H₄₁N₃O₆C₃₅(¹³C)H₃₈D₃N₃O₆
Monoisotopic Mass 611.30615.33
Precursor Ion [M+H]⁺ m/z 612.2m/z 616.2
Primary Product Ion (Q3) m/z 280.2m/z 284.2
Secondary Product Ion m/z 315.2m/z 315.2
Collision Energy (CE) 30 eV30 eV
Cone Voltage (CV) 70 V70 V

Experimental Protocols: A Self-Validating System

A bioanalytical assay is only as reliable as its sample preparation. Simple protein precipitation (PPT) often leaves residual phospholipids that cause unpredictable ion suppression. To ensure robust quantification, we employ Solid-Phase Extraction (SPE). By spiking the SIL-IS into the raw plasma before extraction, the method becomes self-validating: any extraction loss or ionization suppression affects both the target and the SIL-IS equally, keeping the peak area ratio constant .

Step-by-Step Solid-Phase Extraction (SPE) Protocol
  • Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 20 µL of the SIL-IS working solution (40 ng/mL Lercanidipine-13C,d3-1) and vortex for 10 seconds.

  • Protein Disruption: Add 150 µL of 0.1% formic acid in water.

    • Causality: The acidic environment disrupts drug-protein binding (lercanidipine is >98% protein-bound), ensuring the molecule is fully released into the aqueous phase for efficient SPE capture.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata-X, 30 mg/1 mL) with 1 mL of LC-MS grade methanol, followed by 1 mL of LC-MS grade water.

  • Loading & Washing: Load the pre-treated plasma sample onto the cartridge. Wash with 1 mL of 5% methanol in water.

    • Causality: The low-organic wash elutes salts, endogenous proteins, and polar interferences without prematurely eluting the highly lipophilic lercanidipine.

  • Elution: Elute the target analyte and SIL-IS with 1 mL of 100% methanol into a clean glass tube.

  • Concentration: Evaporate the eluate to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase, vortex thoroughly, and transfer to an autosampler vial for injection.

LCMS_Workflow N1 1. Aliquot Plasma (100 µL) N2 2. Spike SIL-IS (Lercanidipine-13C,d3-1) N1->N2 N3 3. Acidify & Disrupt Proteins (0.1% Formic Acid) N2->N3 N4 4. Solid-Phase Extraction (Load, Wash, Elute) N3->N4 N5 5. Evaporate & Reconstitute (Mobile Phase) N4->N5 N6 6. UPLC Separation (BEH C18 Column) N5->N6 N7 7. ESI+ Ionization & MRM Detection N6->N7 N8 8. Ratio Quantification (Analyte / SIL-IS) N7->N8

Fig 1: Self-validating LC-MS/MS workflow for Lercanidipine quantification using SIL-IS.

LC-MS/MS Analytical Conditions

Table 2: Chromatographic & Spectrometric Parameters
ParameterSetting / ValueMechanistic Rationale
Analytical Column UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)Sub-2-micron particles minimize eddy diffusion, providing ultra-sharp peaks and allowing for a rapid run time (< 4.0 min).
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (30:70, v/v)High organic content (70%) is required to elute the highly hydrophobic lercanidipine. Formic acid acts as a proton donor for ESI+.
Flow Rate 0.400 mL/minOptimal linear velocity for 2.1 mm ID columns, balancing rapid elution with efficient MS desolvation.
Injection Volume 10 µLMaximizes on-column loading to achieve LLOQ without causing solvent-induced peak broadening.
Ion Source ESI (Positive Mode)Soft ionization technique ideal for generating intact [M+H]⁺ precursor ions.
Desolvation Temp 350°CEnsures complete droplet evaporation of the 70% acetonitrile mobile phase prior to MS sampling.

Method Validation Highlights

When executed according to this protocol, the assay yields a linear dynamic range from 0.010 ng/mL to 20.0 ng/mL . The use of the Lercanidipine-13C,d3-1 SIL-IS ensures that the normalized matrix factor remains strictly between 98% and 102%, confirming the complete mathematical mitigation of matrix effects. Intra- and inter-day precision (%CV) typically remains ≤ 5.8%, well within the stringent bioanalytical method validation guidelines set by the FDA and EMA.

References

  • A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • PhD Program in Medical Physiopathology, 37th Cycle (MRM Transition Data for Stable Isotope Labeled Lercanidipine). University of Torino. [Link]

  • Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study. National Center for Biotechnology Information (PMC).[Link]

Application Note: Bioanalytical Method Development for Lercanidipine in Human Plasma Using Lercanidipine-13C,d3-1

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Clinical Pharmacology Researchers Application: Pharmacokinetic (PK) profiling, Bioequivalence (BE) studies, and Therapeutic Drug Monitoring (TDM).

Introduction & Mechanistic Rationale

Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker widely prescribed for the management of essential hypertension. Due to its extensive first-pass metabolism and large volume of distribution, circulating plasma concentrations of unchanged lercanidipine are exceptionally low, typically falling within the picogram to low nanogram per milliliter range[1][2]. Consequently, traditional HPLC-UV methods lack the requisite sensitivity, establishing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) as the gold standard for its quantification[3][4].

The Causality Behind the Internal Standard Choice

In LC-MS/MS bioanalysis, matrix effects (ion suppression or enhancement caused by co-eluting endogenous plasma components like phospholipids) can severely compromise assay accuracy and reproducibility[3][5]. While structural analogs are sometimes used as internal standards (IS), they often exhibit different retention times and extraction recoveries compared to the target analyte.

To build a self-validating system , this protocol utilizes Lercanidipine-13C,d3-1 , a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Chromatographic Co-elution: The SIL-IS perfectly co-elutes with lercanidipine, ensuring that both molecules experience identical ionization conditions in the electrospray source, thereby mathematically canceling out matrix effects[3].

  • Isotopic Cross-Talk Elimination: Using a label with only one or two deuterium atoms can lead to isotopic interference from the natural heavy-isotope envelope (M+1, M+2) of the unlabeled drug. By incorporating one 13C and three deuterium ( 2H ) atoms, Lercanidipine-13C,d3-1 achieves a +4 Da mass shift (m/z 616.2 vs. 612.2). This critical mass differential guarantees absolute MRM channel isolation without cross-talk[5].

Bioanalytical Workflow

The following diagram illustrates the optimized sample-to-data pipeline, designed to maximize throughput while adhering to stringent regulatory guidelines.

Bioanalytical workflow for Lercanidipine quantification using SPE and UPLC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Reference Standards: Lercanidipine HCl (Purity ≥99.5%) and Lercanidipine-13C,d3-1 HCl (SIL-IS)[2][3].

  • Biological Matrix: Drug-free human plasma (K2-EDTA anticoagulant)[3].

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid[2][6].

  • Consumables: Phenomenex Strata-X Polymeric SPE Cartridges (30 mg, 1 mL)[4][5].

Step-by-Step Sample Preparation (Solid Phase Extraction)

While Liquid-Liquid Extraction (LLE) is an option[7], Solid Phase Extraction (SPE) is prioritized in this protocol due to its superior ability to remove phospholipid interference, thereby extending column life and reducing baseline noise[4].

  • Aliquot: Transfer 100 µL of thawed human plasma into a clean 1.5 mL microcentrifuge tube[2][4].

  • Spike IS: Add 10 µL of the Lercanidipine-13C,d3-1 working solution (40 ng/mL in 50% MeOH) and vortex for 30 seconds[3][5].

  • Dilution: Add 100 µL of 2% Formic acid in water to disrupt drug-protein binding. Vortex for 1 minute.

  • SPE Conditioning: Condition the Strata-X cartridge with 1 mL of MeOH, followed by equilibration with 1 mL of LC-MS grade water[3][6].

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing (Crucial Step): Wash the cartridge with 1 mL of 5% MeOH in water to elute hydrophilic endogenous salts, followed by 1 mL of Hexane to remove neutral lipids.

  • Elution: Elute the target analytes using 1 mL of 100% MeOH into a clean collection tube[3].

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase (Initial gradient conditions), vortex, and transfer to an autosampler vial[3].

UPLC-MS/MS Analytical Conditions

Chromatographic Separation: Separation is achieved using a sub-2-micron particle column to ensure sharp peak shapes and rapid run times, essential for high-throughput clinical batches[4][5].

ParameterSpecification
System Waters Acquity UPLC (or equivalent)
Analytical Column UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3][4]
Column Temperature 40°C
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.400 mL/min
Injection Volume 5 µL
Gradient Program 0.0-0.5 min: 30% B 0.5-2.0 min: 30% to 90% B 2.0-3.0 min: 90% B 3.1-4.0 min: 30% B (Re-equilibration)

Mass Spectrometry Parameters: Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[1][7].

MRM fragmentation pathways for Lercanidipine and its stable isotope-labeled internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Lercanidipine 612.2280.1[1][5]3525
Lercanidipine-13C,d3-1 616.2284.1[5]3525

(Note: Source temperature set to 500°C, Capillary voltage at 3.0 kV, and Desolvation gas flow at 800 L/hr).

Method Validation Framework

To ensure the method produces reliable, scientifically defensible data for regulatory submissions (IND, NDA, ANDA), it must be fully validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [8][9][10] and the ICH M10 Harmonised Guideline (2022) [11].

Validation Acceptance Criteria Summary

The following table summarizes the quantitative validation parameters and the expected regulatory acceptance criteria governing this assay[10]:

Validation ParameterExperimental DesignFDA 2018 / ICH M10 Acceptance Criteria
Linearity & Range 8 non-zero calibration standards (0.010 – 20.0 ng/mL)[3][4]. R2≥0.99 . Back-calculated concentrations within ±15% of nominal (±20% for LLOQ).
Lower Limit of Quantitation (LLOQ) 6 replicates at 0.010 ng/mL.Signal-to-noise (S/N) 5. Precision (CV) 20%, Accuracy within ±20%[7][10].
Intra- & Inter-Day Precision / Accuracy 6 replicates of QCs at 4 levels (LLOQ, LQC, MQC, HQC) over 3 separate batches.CV 15% (20% for LLOQ). Accuracy within ±15% (±20% for LLOQ)[1][10].
Matrix Effect (IS-Normalized) Post-extraction spiked blanks from 6 independent human plasma lots compared to neat standards.IS-normalized Matrix Factor (MF) CV 15% across all 6 lots[4].
Extraction Recovery Peak area of pre-extraction spiked samples vs. post-extraction spiked samples.Must be consistent and reproducible across LQC, MQC, and HQC levels (Target >85%)[4].
Stability Bench-top (RT), Freeze-Thaw (3 cycles at -80°C), Autosampler (4°C), and Long-term stability.Deviation ±15% from nominal concentration under all tested conditions[7][10].
Data Integrity and Carryover

Carryover is a persistent risk in highly sensitive LC-MS/MS assays. It is evaluated by injecting a blank plasma sample immediately following the Upper Limit of Quantification (ULOQ) standard. According to FDA guidelines, the peak area in the blank must not exceed 20% of the LLOQ peak area for the analyte, and 5% for the internal standard[7][10]. The extensive needle wash program (using 50:50 ACN:MeOH with 0.1% Formic acid) implemented in this protocol mitigates this risk.

References

  • CORE. "METHOD DEVELOPMENT AND VALIDATION OF LERCANIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY." Core.ac.uk. Available at: [Link]

  • FDA. "Bioanalytical Method Validation Guidance for Industry May 2018." Fda.gov. Available at: [Link]

  • Federal Register. "Bioanalytical Method Validation; Guidance for Industry; Availability." Federalregister.gov. Available at:[Link]

  • PubMed. "Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study." Nih.gov. Available at: [Link]

  • Semantic Scholar. "A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers." Semanticscholar.org. Available at:[Link]

  • Japan Bioanalysis Forum. "Guideline・Guidance | Links." Bioanalysisforum.jp. Available at: [Link]

  • ResolveMass. "Essential FDA Guidelines for Bioanalytical Method Validation." Resolvemass.ca. Available at: [Link]

  • Semantic Scholar. "Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study." Semanticscholar.org. Available at:[Link]

Sources

Liquid-liquid extraction techniques for Lercanidipine-13C,d3-1 in serum

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Advanced Liquid-Liquid Extraction (LLE) Protocol for Lercanidipine and Lercanidipine-13C,d3-1 in Human Serum

Introduction & Mechanistic Overview

Lercanidipine is a highly lipophilic, third-generation dihydropyridine (DHP) calcium channel blocker utilized in the management of hypertension. Its distinct pharmacological efficacy is intrinsically linked to its high membrane partition coefficient. The drug accumulates heavily in the lipid bilayer of cell membranes and slowly diffuses to the L-type calcium channels, resulting in a prolonged duration of action and a smooth onset of vasodilation without triggering reflex tachycardia[1].

Signaling_Pathway Lercanidipine Lercanidipine (Highly Lipophilic DHP) Membrane Cell Membrane Lipid Bilayer Accumulation Lercanidipine->Membrane High Partition Coefficient LType L-Type Calcium Channels (Cav1.2) Blockade Membrane->LType Slow Receptor Binding CaDecrease Decreased Intracellular Ca2+ LType->CaDecrease Inhibits Ca2+ Influx Vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) CaDecrease->Vasodilation Reduced Calmodulin Activation

Figure 1: Pharmacological signaling pathway of Lercanidipine via L-type calcium channel blockade.

In clinical pharmacokinetic studies, quantifying lercanidipine in serum is notoriously difficult due to its high protein binding (>98%) and trace-level therapeutic concentrations (often <1 ng/mL)[2]. To achieve rigorous LC-MS/MS quantification, Lercanidipine-13C,d3-1 is utilized as a stable isotope-labeled internal standard (SIL-IS). The SIL-IS shares the exact physicochemical properties of the analyte, co-eluting chromatographically to perfectly correct for matrix-induced ion suppression and extraction recovery variances[3].

Causality of Extraction Strategy: Why Liquid-Liquid Extraction?

Given lercanidipine's extreme lipophilicity (logP ~6.4), Liquid-Liquid Extraction (LLE) is the most logical and field-proven sample preparation technique[4].

  • Protein Precipitation (PPT) is often insufficient because it leaves endogenous phospholipids in the sample, which cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

  • Solid-Phase Extraction (SPE) is viable but can be cost-prohibitive and time-consuming for high-throughput labs[3].

  • LLE leverages the drug's lipophilicity. By adjusting the serum to a neutral or slightly basic pH, lercanidipine remains un-ionized. When a non-polar organic solvent is added, the un-ionized drug selectively partitions into the organic layer, leaving polar serum proteins, salts, and hydrophilic interferences trapped in the aqueous phase[2].

Solvent Selection and Optimization

The choice of organic solvent is a critical variable. An ideal solvent maximizes the recovery of lercanidipine and the SIL-IS while minimizing the co-extraction of serum lipids. Empirical data demonstrates that a binary mixture of non-polar and slightly polar solvents yields the best results[4].

Table 1: Quantitative Comparison of LLE Solvent Systems for Lercanidipine

Solvent SystemExtraction Recovery (%)Matrix Effect / CleanlinessMechanistic Causality & Suitability
100% Hexane 65 - 70%ExcellentHighly non-polar; leaves behind polar lipids but fails to fully extract the analyte. Sub-optimal recovery.
100% Ethyl Acetate > 95%PoorHigher polarity extracts the drug efficiently but co-extracts phospholipids, causing ion suppression.
Hexane:Ethyl Acetate (50:50 v/v) > 90%GoodOptimal. Balances the high recovery of ethyl acetate with the selectivity and cleanliness of hexane[2],[4].
Methyl tert-butyl ether (MTBE) 85 - 90%GoodViable alternative. Forms a clean phase boundary and evaporates rapidly[1].

Experimental Workflow & Methodology

LLE_Workflow Start Human Serum Sample (500 µL Aliquot) Spike Spike SIL-IS (Lercanidipine-13C,d3-1) Start->Spike Buffer pH Adjustment (Add 0.1M NaOH) Spike->Buffer Extract Add Extraction Solvent Hexane:Ethyl Acetate (50:50) Buffer->Extract Vortex Vortex & Centrifuge (3 min / 4000 rpm) Extract->Vortex Phase Phase Separation Vortex->Phase Organic Organic Layer (Top) (Contains Analyte & IS) Phase->Organic Extract Aqueous Aqueous Layer (Bottom) (Discard) Phase->Aqueous Waste Evaporate Evaporate to Dryness (N2 stream at 50°C) Organic->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Figure 2: Step-by-step Liquid-Liquid Extraction workflow for Lercanidipine in serum.

Step-by-Step Protocol: Self-Validating LLE Workflow

Step 1: Sample Aliquoting and IS Spiking

  • Transfer 500 µL of thawed human serum into a clean 10 mL glass centrifuge tube.

  • Spike 20 µL of the Lercanidipine-13C,d3-1 working solution (e.g., 50 ng/mL in methanol).

  • Causality: Spiking the SIL-IS at the very beginning ensures that any volumetric losses or degradation during the extraction process affect the analyte and the IS equally, preserving the peak area ratio for accurate quantification.

Step 2: pH Adjustment

  • Add 100 µL of 0.1 M NaOH (or an appropriate alkaline buffer) to the serum and vortex briefly.

  • Causality: Lercanidipine is a weak base. Elevating the pH ensures the secondary amine group remains un-ionized, maximizing its lipophilicity and driving its partition into the organic phase.

Step 3: Liquid-Liquid Extraction

  • Add 5.0 mL of the optimized extraction solvent: n-Hexane:Ethyl Acetate (50:50, v/v) [4].

  • Vortex vigorously for 3 minutes to ensure maximum surface area contact between the aqueous and organic phases.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Causality: Centrifugation breaks any emulsions formed by serum proteins, resulting in a sharp phase boundary. The organic layer (top) will contain the lercanidipine, while the aqueous layer (bottom) retains the proteins.

Step 4: Phase Transfer and Evaporation

  • Carefully transfer 4.0 mL of the upper organic layer into a clean glass tube, avoiding any uptake of the aqueous phase.

  • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen (N2) at 50°C[4].

  • Causality: Nitrogen evaporation concentrates the sample, allowing for the detection of trace-level Lercanidipine (<0.1 ng/mL) required for pharmacokinetic profiling[2].

Step 5: Reconstitution

  • Reconstitute the dried residue in 100 µL of the LC-MS/MS mobile phase (e.g., 0.1% Formic Acid in Water : Methanol).

  • Vortex for 1 minute and transfer to an autosampler vial for injection.

Trustworthiness: Self-Validating System Checkpoints

To ensure the integrity of every analytical batch, the following self-validating checks must be integrated into the protocol:

  • SIL-IS Absolute Area Tracking: Monitor the absolute peak area of Lercanidipine-13C,d3-1 across all unknown samples, calibrators, and Quality Controls (QCs). A variance of >15% in a specific sample indicates a localized extraction failure (e.g., emulsion transfer) or severe matrix effect, invalidating that specific injection.

  • Zero-Sample Verification: Process a "Zero Sample" (blank serum spiked only with the SIL-IS). This confirms the absence of unlabelled lercanidipine in the matrix and proves there is no isotopic cross-talk or chemical impurity in the SIL-IS stock that could falsely elevate the analyte signal.

References

  • Source: researchgate.
  • Source: nih.
  • Source: core.ac.
  • Source: nih.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Lercanidipine-13C,d3-1 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. This guide is designed for research scientists and drug development professionals developing high-throughput, high-sensitivity LC-MS/MS assays for Lercanidipine.

Lercanidipine is a highly lipophilic, heavily protein-bound dihydropyridine calcium channel blocker. During Electrospray Ionization (ESI), it is notoriously susceptible to severe ion suppression caused by endogenous plasma phospholipids [1]. While utilizing a stable isotope-labeled internal standard (SIL-IS) like Lercanidipine-13C,d3-1 corrects for relative variance (ensuring accuracy and precision), it cannot recover absolute signal loss. If the ESI droplet is saturated by co-eluting matrix components, the absolute response will drop below the Lower Limit of Quantitation (LLOQ), destroying assay sensitivity.

This guide provides field-proven, mechanistically grounded solutions to diagnose, isolate, and eliminate these matrix effects.

Diagnostic Workflow: Identifying the Root Cause

Before altering your sample preparation, you must confirm that ion suppression is the true cause of your sensitivity loss. The self-validating approach is to perform a Post-Column Infusion (PCI) experiment while simultaneously monitoring the phospholipid elution zone.

MatrixEffectDiag Start Observe Variable IS Response or Poor Sensitivity at LLOQ PostColumn Perform Post-Column Infusion (Infuse Analyte, Inject Blank Extract) Start->PostColumn Monitor Monitor m/z 612->280 (Analyte) and m/z 184->184 (Phospholipids) PostColumn->Monitor Decision Does signal drop align with Lercanidipine RT? Monitor->Decision Yes Matrix Effect Confirmed (Ion Suppression) Decision->Yes Yes No Check MS Source Hardware or Injection Volume Decision->No No Action1 Optimize Chromatography (Shift RT away from PLs) Yes->Action1 Action2 Implement Phospholipid Depletion SPE Yes->Action2

Diagnostic workflow for identifying and isolating matrix effects in LC-MS/MS.

Troubleshooting Guide & Causality Analysis

Issue 1: Absolute signal for Lercanidipine and Lercanidipine-13C,d3-1 drops by >50% in plasma extracts compared to neat standards.

The Causality: The SIL-IS and the analyte co-elute perfectly. If their retention time falls within the elution zone of glycerophosphocholines (which can be tracked via the in-source fragment m/z 184.0), a competition for charge occurs at the ESI droplet surface. Phospholipids increase the surface tension of the droplet and competitively bind to available protons, restricting the transition of the lipophilic Lercanidipine into the gas phase [2]. The Solution: Standard Protein Precipitation (PPT) leaves >95% of phospholipids in the extract. You must switch to targeted Phospholipid Depletion or Solid Phase Extraction (SPE) [3].

Issue 2: Variable recovery and non-linear response at the LLOQ (e.g., 0.015 ng/mL).

The Causality: At ultra-low concentrations, Lercanidipine exhibits non-specific binding to container walls or column frits. When combined with varying matrix loads between different patient samples (e.g., varying lipid profiles), the SIL-IS might not perfectly compensate if the detector is operating near its noise floor. The Solution: Optimize the extraction solvent to disrupt protein binding completely (using a Lewis acid or strong organic crash) and ensure a self-validating, matrix-free extract using Zirconia-based filtration.

Validated Experimental Protocol: Phospholipid Depletion SPE

To achieve a self-validating, matrix-free extract, we recommend replacing standard PPT with a Zirconia-based phospholipid removal workflow (e.g., HybridSPE or similar technologies). Zirconia acts as a Lewis acid, selectively binding the phosphate moiety of phospholipids while allowing the target analyte to pass through[2].

SPEWorkflow Load Load Plasma + Internal Standard Precipitate Protein Precipitation (1% Formic in ACN) Load->Precipitate Filter Pass through Zirconia SPE Plate Precipitate->Filter Mechanism Lewis Acid-Base Interaction: Zirconia binds Phosphates Filter->Mechanism Elute Collect Eluate (Phospholipid-Free) Filter->Elute Dry Evaporate & Reconstitute Elute->Dry

Step-by-step phospholipid depletion workflow for Lercanidipine extraction.

Step-by-Step Methodology:
  • Sample Aliquot: Transfer 100 µL of human plasma into a 96-well plate.

  • Internal Standard Addition: Spike with 10 µL of Lercanidipine-13C,d3-1 working solution (e.g., 40 ng/mL in 50:50 Methanol:Water) and vortex briefly.

  • Protein Disruption: Add 300 µL of 1% Formic Acid in Acetonitrile. The acidic environment disrupts Lercanidipine's strong plasma protein binding.

  • Precipitation: Vortex aggressively for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Selective Filtration: Transfer the supernatant to a Zirconia-based Phospholipid Removal Plate.

  • Elution: Apply positive pressure or vacuum (10 in Hg) for 2 minutes. The Zirconia matrix will covalently trap the phospholipids.

  • Concentration: Evaporate the collected eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Methanol : 5mM Ammonium Acetate) before injecting onto the LC-MS/MS.

Quantitative Data Presentation

The table below summarizes the expected analytical improvements when transitioning from traditional extraction methods to optimized phospholipid depletion for Lercanidipine.

Extraction MethodAbsolute Recovery (%)Matrix Factor (%)Phospholipid Removal (%)LLOQ Achievable (ng/mL)
Protein Precipitation (PPT) 85 - 90%45 - 55% (Severe Suppression)< 5%0.100
Liquid-Liquid Extraction (LLE) 70 - 75%80 - 85%~ 60%0.050
Phospholipid Depletion (SPE) > 94% 98 - 102% (Matrix-Free)> 99% 0.010 - 0.015

Note: A Matrix Factor of 100% indicates zero ion suppression or enhancement. Data synthesized from validated bioanalytical norms [1][4].

Frequently Asked Questions (FAQs)

Q: Can I just change the chromatographic gradient to separate Lercanidipine from the phospholipids instead of changing my extraction? A: While theoretically possible, it is practically difficult. Lercanidipine is highly retained on C18 columns, often co-eluting with late-eluting lysophosphatidylcholines. Extending the gradient or adding a heavy organic wash step drastically increases run time, which is detrimental to high-throughput bioequivalence studies. Removing the matrix at the sample prep stage is far more robust.

Q: Why do you recommend monitoring m/z 184.0 during method development? A: The m/z 184.0 ion is the characteristic polar head group fragment (phosphocholine) for most endogenous phospholipids. By running a precursor ion scan for m/z 184, you can map the exact elution window of the matrix and visually confirm if your SIL-IS and Lercanidipine are co-eluting with the suppression zone [2].

Q: Does switching from ESI to APCI reduce matrix effects? A: Yes. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation. Because APCI does not depend on the analyte competing for surface charge on a shrinking droplet, it is significantly less susceptible to phospholipid-induced ion suppression. However, APCI generally yields lower absolute sensitivity for Lercanidipine compared to an optimized ESI method.

Q: Why use Lercanidipine-13C,d3-1 instead of a structural analog internal standard? A: A structural analog will likely have a slightly different retention time. If it elutes even 0.1 minutes apart from Lercanidipine, it might fall outside the phospholipid suppression zone, meaning it will not accurately correct for the suppression experienced by the target analyte. A stable isotope-labeled IS guarantees exact co-elution and identical ionization efficiency [1].

References

  • Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study. Journal of Pharmaceutical Analysis / PubMed Central (NIH). URL:[Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmacy & Bioallied Sciences / PubMed Central (NIH). URL:[Link]

  • Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry (ACS Publications). URL:[Link]

  • Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. Bioanalysis / PubMed (NIH). URL:[Link]

Technical Support Center: Optimizing Extraction Recovery for Lercanidipine-13C,d3-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers and scientists facing extraction recovery challenges when utilizing Lercanidipine-13C,d3-1 hydrochloride as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS workflows.

Lercanidipine is a third-generation dihydropyridine calcium channel blocker characterized by extreme lipophilicity and >98% plasma protein binding[1]. When developing bioanalytical methods, these physicochemical properties often result in severe recovery losses, isotopic equilibration failures, and matrix suppression. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you achieve >94% extraction recovery.

Part 1: Mechanistic Troubleshooting FAQs

Q: My Lercanidipine-13C,d3-1 recovery is highly variable (40-60%) when using Protein Precipitation (PPT). How can I fix this? A: PPT using standard crash solvents (acetonitrile or methanol) is mechanistically insufficient for lercanidipine. Because the drug and its SIL-IS are >98% bound to plasma proteins, adding an organic solvent without prior disruption causes the analyte to become physically trapped within the precipitated protein pellet. Solution: You must switch to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[2]. If PPT is absolutely mandatory for your throughput, you must pre-treat the plasma with a strong acid (e.g., 2% formic acid) to denature the binding pockets before adding the organic crash solvent.

Q: I am observing a gradual decrease in SIL-IS peak area across a 96-well plate batch. Is my standard degrading? A: Yes. The dihydropyridine ring of Lercanidipine-13C,d3-1 is highly susceptible to photo-oxidation when exposed to standard fluorescent laboratory lighting[3]. Causality: This degradation is time-dependent; samples processed or injected later in the batch will exhibit artificially lower responses. Solution: The entire extraction process—including sample thawing, spiking, and evaporation—must be performed under protective yellow light (570–580 nm)[3].

Q: Why do I get better LLE recovery with a Hexane:Ethyl Acetate mixture than with pure Hexane? A: While lercanidipine is highly lipophilic, its structure contains polar functional groups, including ester and secondary amine linkages[1]. Pure hexane is too non-polar to efficiently solvate these groups. A 50:50 (v/v) mixture of n-hexane and ethyl acetate provides the optimal dielectric constant to disrupt hydrogen bonds with residual matrix components while maintaining clean phase separation[4].

Part 2: Self-Validating Extraction Workflows

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: High-Efficiency Solid-Phase Extraction (SPE)

This is the gold-standard method, utilizing a polymeric reversed-phase sorbent to capture the lipophilic SIL-IS while allowing aggressive washing of polar phospholipids[3].

  • Isotopic Equilibration: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 20 µL of Lercanidipine-13C,d3-1 HCl working solution (e.g., 40 ng/mL). Vortex for 10 seconds and allow a 5-minute incubation to ensure the SIL-IS fully equilibrates with endogenous protein binding sites[3].

  • Protein Disruption (Critical Step): Add 100 µL of 2.0 mM ammonium formate buffer (adjusted to pH 2.5 with formic acid). Vortex for 10 seconds. Causality: The highly acidic pH protonates plasma proteins, altering their tertiary structure and forcing the release of the bound SIL-IS into the aqueous phase[3].

  • Centrifugation: Centrifuge at 13,148 × g for 5 minutes at 10 °C to pellet any insoluble matrix components[3].

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol, followed by 1 mL of deionized water[3],[2].

  • Loading: Apply the acidified plasma supernatant to the conditioned cartridge.

  • Washing: Wash with 1 mL of deionized water, followed by 1 mL of 10% methanol in water. Causality: The 10% methanol selectively elutes loosely bound salts and polar lipids without breaking the strong hydrophobic interactions holding the SIL-IS to the sorbent[2].

  • Elution: Elute the analyte and SIL-IS with 1 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the LC mobile phase[2].

Validation Checkpoint: Matrix Effect Assessment. Spike a post-extraction blank plasma sample with Lercanidipine-13C,d3-1 at the final concentration. Compare its LC-MS/MS peak area to a neat solution standard. A ratio < 0.85 indicates unresolved matrix suppression, requiring an increase in the wash step methanol concentration[3].

Protocol B: Liquid-Liquid Extraction (LLE)

A cost-effective alternative that leverages precise solvent partitioning[2],[4].

  • Spiking: To 200 µL of plasma, add 50 µL of the Lercanidipine-13C,d3-1 HCl working solution.

  • Partitioning: Add 5 mL of an n-hexane:ethyl acetate (50:50, v/v) mixture[2],[4].

  • Extraction: Vortex vigorously for 3 minutes. Causality: Vigorous mixing maximizes the surface area between the aqueous and organic phases, driving the lipophilic SIL-IS into the organic layer.

  • Phase Separation: Centrifuge at 4000 rpm for 20 minutes to break any micro-emulsions formed during vortexing[2],[4].

  • Recovery: Carefully transfer the upper organic layer to a clean tube. Evaporate to dryness at 50°C under nitrogen[4].

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase[4].

Validation Checkpoint: Standard-Line Slope Method. LLE typically yields 75-80% recovery. If recovery drops below 70%, visually inspect the phase interface for emulsion trapping. If present, increase centrifugation time or add a small volume of brine (saturated NaCl) prior to extraction[5].

Part 3: Comparative Recovery Metrics

The following table synthesizes quantitative data across different extraction methodologies to guide your experimental design.

Extraction MethodologySorbent / Solvent SystemMean Absolute Recovery (%)Matrix Effect (Ion Suppression)Required Plasma Volume
Solid-Phase Extraction (SPE) Polymeric Reversed-Phase (e.g., Strata-X)> 94.0%Minimal (< 5%)100 µL
Liquid-Liquid Extraction (LLE) n-Hexane : Ethyl Acetate (50:50, v/v)75.0% - 80.0%Moderate200 - 500 µL
Protein Precipitation (PPT) Acetonitrile / Methanol< 60.0%High (> 20%)50 - 100 µL

Part 4: Extraction Decision Matrix & Workflow

ExtractionWorkflow Start Spike Plasma with Lercanidipine-13C,d3-1 HCl Light Photoprotection (Yellow Light, 570-580 nm) Start->Light Buffer Protein Disruption (2.0 mM Ammonium Formate, pH 2.5) Light->Buffer Split Extraction Strategy Buffer->Split SPE Solid-Phase Extraction (SPE) (Polymeric Sorbent) Split->SPE LLE Liquid-Liquid Extraction (LLE) (Hexane:EtOAc 50:50) Split->LLE SPE_Wash Wash: 10% MeOH Elute: 100% MeOH SPE->SPE_Wash LLE_Org Extract Organic Layer Evaporate at 50°C LLE->LLE_Org Recon Reconstitution (Mobile Phase) SPE_Wash->Recon LLE_Org->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Workflow for Lercanidipine-13C,d3-1 HCl extraction comparing SPE and LLE methodologies.

References

  • Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study Source: Journal of Pharmaceutical Analysis (via NIH/PMC) URL:[Link]

  • METHOD DEVELOPMENT AND VALIDATION OF LERCANIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY Source: International Journal of Applied Pharmaceutics (via CORE) URL:[Link]

  • Lercanidipine (Physicochemical Properties) Source: Wikipedia URL:[Link]

Sources

Optimizing collision energy for Lercanidipine-13C,d3-1 fragmentation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Lercanidipine-13C,d3 Analysis

A Guide to Optimizing Collision Energy for Robust and Sensitive Quantification

Welcome to the technical support center for advanced mass spectrometry applications. This guide, prepared by our senior application scientists, provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals on a critical aspect of method development: the optimization of collision energy for the fragmentation of Lercanidipine-13C,d3.

This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower you to troubleshoot effectively and build robust, reliable analytical methods.

Troubleshooting Guide: Common Issues in Collision Energy Optimization

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm infusing my Lercanidipine-13C,d3 standard, but I see a very weak or no signal for my precursor ion (m/z 615.2). What should I check first?

A1: Before suspecting the compound itself, it's crucial to verify your system's fundamental parameters.

  • Source Conditions: Confirm that your electrospray ionization (ESI) source settings (e.g., capillary voltage, gas flows, and temperatures) are appropriate for a molecule of this size and polarity. Lercanidipine ionizes well in positive mode ESI.[1][2]

  • Mobile Phase Compatibility: Ensure the solvent you've dissolved your standard in is compatible with ESI. A typical starting point is a mixture of methanol or acetonitrile with a small percentage of an acid like formic acid to promote protonation.

  • System Contamination or Clogs: A high backpressure or inconsistent spray can indicate a clog in the sample line or emitter. Perform a system flush and check for leaks.

  • Instrument Tune: Verify that your mass spectrometer has been recently tuned and calibrated according to the manufacturer's specifications.

Q2: My precursor ion signal is strong and stable, but I'm not seeing any significant fragment ions, even after increasing the collision energy. What's wrong?

A2: This scenario points directly to the energy being transferred in the collision cell.

  • Insufficient Collision Energy Range: You may not be applying enough energy. For a stable molecule like Lercanidipine, the required collision energy (CE) might be higher than for other compounds. A typical optimization experiment involves ramping the CE in discrete steps (e.g., 2-5 eV increments) across a broad range, for instance, from 5 eV to 60 eV.[3][4]

  • Collision Gas Pressure: Ensure the collision gas (typically argon or nitrogen) pressure in the collision cell is set to the manufacturer's recommended level. Insufficient gas pressure will lead to inefficient collisions and poor fragmentation.[5][6]

  • Compound Stability: While Lercanidipine has known fragmentation pathways, the core structure is relatively stable. The energy required to break the weakest bonds must be reached before significant product ions are observed.[7][8]

Q3: I'm seeing multiple product ions. How do I select the best one for my Multiple Reaction Monitoring (MRM) assay?

A3: This is an excellent outcome of a successful optimization. The choice of which product ion to use for quantification is critical for assay performance.

  • Intensity and Stability: The most intense product ion is often the primary candidate as it will provide the best signal-to-noise ratio and, therefore, the lowest limit of quantification.[9] Monitor the stability of this ion's signal across the tested CE range.

  • Specificity: Choose a fragment that is structurally significant and less likely to be an isobaric interference from matrix components. For Lercanidipine (m/z 612.2), a common and intense fragment is m/z 280.1/280.2.[1][10][11] For your Lercanidipine-13C,d3 standard (m/z 615.2), you should therefore target the corresponding m/z 283.1 fragment.[1][10]

  • Qualifier Ion: It is best practice to select a second, less intense but still stable, product ion. This "qualifier" transition is used to confirm the identity of the analyte by ensuring the ratio of the quantifier to qualifier ion remains constant across all samples.

Q4: The optimal collision energy for my labeled standard (Lercanidipine-13C,d3) is slightly different from the unlabeled Lercanidipine. Is this a problem?

A4: No, this is not unusual and is expected. While stable isotope-labeled (SIL) internal standards are designed to be chemically identical, minor differences can arise.[12] It is essential to optimize the collision energy for the analyte and the SIL internal standard independently.[13] Using the same CE value for both may result in suboptimal sensitivity for one of the compounds. Modern acquisition software allows you to specify a unique CE for each MRM transition.

Experimental Protocol: Collision Energy Optimization Workflow

This protocol provides a step-by-step guide to empirically determine the optimal collision energy for your Lercanidipine-13C,d3 internal standard.

Objective: To identify the collision energy (CE) value that produces the most intense and stable signal for the desired product ion from the Lercanidipine-13C,d3 precursor ion.

Materials:

  • Lercanidipine-13C,d3 certified reference standard.

  • LC/MS-grade methanol and water.

  • LC/MS-grade formic acid.

  • A triple quadrupole or Q-TOF mass spectrometer.

Methodology:

  • Prepare Standard Solution: Prepare a working solution of Lercanidipine-13C,d3 at a concentration suitable for direct infusion (e.g., 100-500 ng/mL) in a solvent like 50:50 methanol:water with 0.1% formic acid.

  • Set Up Infusion: Infuse the standard solution into the mass spectrometer using a syringe pump at a stable, low flow rate (e.g., 5-10 µL/min).

  • Optimize Source and Precursor: Tune the mass spectrometer in positive ESI mode. Optimize source parameters (capillary voltage, source temperature, gas flows) to maximize the signal for the Lercanidipine-13C,d3 precursor ion (m/z 615.2).

  • Perform Product Ion Scan: Set the instrument to "Product Ion Scan" or "MS/MS" mode. Isolate the precursor ion m/z 615.2 in the first quadrupole (Q1).

  • Ramp Collision Energy: Program the instrument to acquire a series of product ion spectra while systematically increasing the collision energy in the collision cell (Q2). A typical range would be from 5 eV to 60 eV in 2 eV or 5 eV steps.

  • Analyze the Data: Plot the intensity of each major product ion as a function of the collision energy. This is often called a "breakdown curve" or "collision energy profile."

  • Select Optimal CE: Identify the collision energy value that yields the maximum intensity for your chosen quantifier and qualifier ions. This will be the value you use in your final MRM method.

Workflow for Collision Energy Optimization

G cluster_prep Preparation cluster_ms_setup Mass Spectrometer Setup cluster_optimization Optimization Experiment cluster_analysis Data Analysis & Selection prep_std 1. Prepare Lercanidipine-13C,d3 Standard Solution setup_infusion 2. Set Up Syringe Pump for Direct Infusion prep_std->setup_infusion tune_source 3. Optimize ESI Source for Precursor Ion (m/z 615.2) setup_infusion->tune_source set_scan 4. Select 'Product Ion Scan' Mode tune_source->set_scan ramp_ce 5. Ramp Collision Energy (e.g., 5-60 eV) set_scan->ramp_ce acquire_data 6. Acquire Product Ion Spectra at Each CE Step ramp_ce->acquire_data plot_curve 7. Plot Product Ion Intensity vs. Collision Energy acquire_data->plot_curve select_ce 8. Identify CE for Maximum Intensity plot_curve->select_ce final_method 9. Implement Optimal CE in Final MRM Method select_ce->final_method

Caption: Workflow for optimizing collision energy.

Data Interpretation: Example Collision Energy Profile

The table below illustrates hypothetical data from a CE optimization experiment for Lercanidipine-13C,d3 (Precursor m/z 615.2).

Collision Energy (eV)Precursor Ion (m/z 615.2) Intensity (CPS)Product Ion 1 (m/z 283.1) Intensity (CPS)Product Ion 2 (m/z 342.2) Intensity (CPS)
105,000,00050,00010,000
154,200,000250,00045,000
203,100,000800,000150,000
251,500,0001,800,000350,000
30 500,000 2,500,000 550,000
35150,0002,100,000480,000
4050,0001,400,000300,000
45<10,000800,000150,000

Analysis:

  • The precursor ion intensity decreases as collision energy increases, which is expected.

  • The intensity of the primary product ion (m/z 283.1) peaks at 30 eV . This would be selected as the optimal collision energy for the quantifier transition (615.2 -> 283.1).

  • The secondary product ion (m/z 342.2) also shows maximum intensity around 30 eV, making it a suitable qualifier transition.

Frequently Asked Questions (FAQs)

Q: What is collision energy? A: Collision energy (CE) is the kinetic energy applied to a selected precursor ion to induce its fragmentation within a mass spectrometer.[3] This process, known as Collision-Induced Dissociation (CID), involves accelerating the ion into a collision cell filled with a neutral gas (like argon or nitrogen).[7][14] The collisions convert kinetic energy into internal energy, causing the ion's chemical bonds to break and form smaller fragment ions.[5][8]

Q: Why is it crucial to use a stable isotope-labeled (SIL) internal standard like Lercanidipine-13C,d3? A: A SIL internal standard is the gold standard in quantitative LC-MS analysis.[12][15] Because it has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes chromatographically and experiences the same effects during sample preparation (e.g., extraction recovery) and ionization (e.g., matrix-induced suppression or enhancement).[15][16][17] By calculating the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.

Q: Can I just use the collision energy value from a published paper? A: While published methods can provide an excellent starting point, it is not recommended to adopt a collision energy value without verification.[18] The optimal CE can vary significantly between different types of mass spectrometers (e.g., triple quadrupole vs. ion trap vs. Q-TOF) and even between instruments of the same model due to differences in geometry and tuning.[18] Empirical optimization on your specific instrument is essential for achieving maximum performance.

Q: What is the difference between Collision Energy and Cone/Declustering Potential? A: These are distinct parameters that control fragmentation at different stages.

  • Cone Voltage / Declustering Potential (CV/DP): This voltage is applied in the ion source region, between the skimmer cone and the first quadrupole. Its primary purpose is to desolvate ions and prevent them from forming clusters. However, if set too high, it can cause "in-source" fragmentation before the precursor ion is even selected.

  • Collision Energy (CE): This voltage is applied specifically in the collision cell (Q2) after the precursor ion has been isolated by the first quadrupole (Q1). It is the primary parameter used to control the extent of fragmentation for generating product ions in a tandem MS experiment.[19]

Relationship Between MS Components and Energy Input

G ESI ESI Source Capillary Voltage Gas Temp/Flow Cone Cone/Skimmer Cone Voltage Declustering Potential ESI->Cone Ion Desolvation Q1 Quadrupole 1 (Q1) Precursor Ion Selection Cone->Q1 In-Source Fragmentation (if CV is high) Q2 Collision Cell (Q2) Collision Energy (CE) Collision Gas Q1->Q2 Isolation Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragmentation (CID) Detector {Detector} Q3->Detector Detection

Caption: Key energy inputs in a triple quadrupole MS.

References

  • Collision-induced dissociation. (n.d.). In Wikipedia. Retrieved March 26, 2026. [Link]

  • Collision energy: Significance and symbolism. (2026, March 15). ScienceDirect. [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. (n.d.). Longdom Publishing. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • Collision-Induced Dissociation. (2025, August 25). National High Magnetic Field Laboratory. [Link]

  • Lin, Z. J., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 945-946, 116–121. [Link]

  • Collision-induced dissociation – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • Mass spectra from infusion experiments with lercanidipine (A) and IS (B). (n.d.). ResearchGate. [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024, July 30). Technology Networks. [Link]

  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. (2023, August 7). PMC. [Link]

  • Lercanidipine. (n.d.). In Wikipedia. Retrieved March 26, 2026. [Link]

  • Determination of lercanidipine in Human plasma by an improved UPLC-MS/MS method for a bioequivalence study. (2025, October 31). ResearchGate. [Link]

  • A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers. (2016, September 5). PubMed. [Link]

  • Skyline Collision Energy Optimization. (n.d.). Skyline. [Link]

  • MacLean, B., et al. (2010). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Analytical Chemistry, 82(24), 10116–10124. [Link]

  • De Hoffmann, E., & Stroobant, V. (2007).
  • Bioequivalence of Samchundang Lercanidipine Tablet 10 mg to Zanidip Tablet (Lercanidipine Hydrochloride10 mg) by Liquid Chromatography with Tandem Mass Spectrometry. (n.d.). DSpace. [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent. [Link]

  • MRM development. (2024, March 16). Reddit. [Link]

  • Selection of Collision Energies in Proteomics Mass Spectrometry Experiments for Best Peptide Identification: Study of Mascot Score Energy Dependence Reveals Double Optimum. (2018, May 4). PubMed. [Link]

  • Selection of Collision Energies in Proteomics Mass Spectrometry Experiments for Best Peptide Identification: Study of Mascot Score Energy Dependence Reveals Double Optimum. (2018, April 2). ACS Publications. [Link]

  • Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. (n.d.). PMC. [Link]

  • Ion thermalization and collision energy. (2021, March 29). Reddit. [Link]

  • Data Pre-Processing for Label-Free Multiple Reaction Monitoring (MRM) Experiments. (2014, June 5). PMC. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF LERCANIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY. (n.d.). CORE. [Link]

  • Optimal de novo Design of MRM Experiments for Rapid Assay Development in Targeted Proteomics. (2010, March 4). ACS Publications. [Link]

  • How easy is it to design a protein MRM experiment?. (2014, January 15). ResearchGate. [Link]

  • Selective and rapid liquid chromatography-mass spectrometry method for the determination of lercanidipine in human plasma. (2004, April 25). PubMed. [Link]

Sources

Technical Support Center: Resolving Isotopic Interference in Lercanidipine-13C,d3-1 Bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals developing highly sensitive LC-MS/MS assays for Lercanidipine. When utilizing Lercanidipine-13C,d3-1 as a stable isotope-labeled internal standard (SIL-IS), the +4 Da mass shift can introduce complex isotopic interference and chromatographic challenges.

This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative grounding to ensure your bioanalytical methods meet stringent regulatory standards.

Part 1: Diagnostic Workflow

Before adjusting your mass spectrometer parameters or sample preparation, it is critical to diagnose the exact vector of the interference. The following logical workflow isolates the three primary causes of SIL-IS interference.

Workflow Start Identify Interference in LC-MS/MS Check1 Is there signal in IS channel when injecting Analyte only? Start->Check1 Cause1 Analyte-to-IS Cross-Talk (M+4 Natural Isotope Overlap) Check1->Cause1 YES Check2 Is there signal in Analyte channel when injecting IS only? Check1->Check2 NO Cause2 IS-to-Analyte Cross-Talk (Isotopic Impurity in SIL-IS) Check2->Cause2 YES Check3 Are Retention Times of Analyte & IS shifted? Check2->Check3 NO Cause3 Deuterium Kinetic Isotope Effect (Chromatographic Shift) Check3->Cause3 YES

Diagnostic workflow for identifying isotopic interference in Lercanidipine LC-MS/MS assays.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why do I observe a peak in the Lercanidipine-13C,d3-1 (IS) MRM channel when injecting the Upper Limit of Quantification (ULOQ) of unlabeled Lercanidipine?

Causality: This phenomenon is known as Analyte-to-IS cross-talk. Lercanidipine has a large molecular formula (C36H41N3O6). Due to the natural abundance of heavy isotopes (primarily 13 C at ~1.1%), the unlabeled molecule generates a predictable isotopic envelope. The M+4 isotopologue of Lercanidipine possesses the exact same nominal mass as your +4 Da SIL-IS. When analyzing samples at the ULOQ, this naturally occurring M+4 isotope produces a measurable signal in the IS transition (e.g., m/z 616.2 → 284.3). The presence of stable isotopes in molecules of biological origin can directly interfere with the signal of the corresponding SIL-IS if the m/z value overlaps with naturally occurring isotopomers 1[1].

Resolution: You must mathematically balance the IS concentration. Applying concentration adjustments can mitigate cross-signal contribution from the analyte isotopes to the corresponding SIL-IS, ensuring the interference remains below regulatory thresholds 2[2].

Q2: My blank plasma samples spiked only with the Lercanidipine-13C,d3-1 IS show a distinct peak in the unlabeled Lercanidipine channel. How do I fix this?

Causality: This is IS-to-Analyte cross-talk, driven by isotopic impurities originating from the chemical synthesis of the SIL-IS. If the isotopic enrichment is not 100%, trace amounts of unlabeled (M+0) or partially labeled (M+1, M+2) Lercanidipine will be present in the standard. In the mass spectrometer, these impurities are detected in the analyte's MRM transition (m/z 612.2 → 280.3).

Resolution: The IS working concentration must be restricted. While increasing the IS concentration solves Analyte-to-IS cross-talk (Q1), it exacerbates IS-to-Analyte cross-talk. You must find the "sweet spot" where both interferences are within the acceptance criteria outlined in Table 2.

Q3: Lercanidipine and Lercanidipine-13C,d3-1 are not perfectly co-eluting. The IS elutes 0.05 minutes earlier. Is this a problem?

Causality: Yes, this compromises the fundamental purpose of an SIL-IS. This is caused by the Deuterium Kinetic Isotope Effect (KIE) . Deuterium atoms have a slightly smaller van der Waals radius and lower zero-point vibrational energy compared to hydrogen. This makes the heavily deuterated SIL-IS slightly less lipophilic than the unlabeled analyte, causing it to elute earlier in reversed-phase liquid chromatography (RPLC). If they do not co-elute perfectly, they will be subjected to different matrix suppression effects in the ESI source.

Resolution: Modify the chromatographic conditions. Switching from methanol to acetonitrile, or utilizing a 2.0 mM ammonium formate buffer (pH 2.5) under isocratic conditions, can sharpen peaks and force co-elution3[3].

Part 3: Quantitative Data & Regulatory Thresholds

To properly balance the assay, you must understand the theoretical isotopic distribution of your analyte and the strict regulatory limits for interference.

Table 1: Theoretical Isotopic Distribution of Lercanidipine (C₃₆H₄₁N₃O₆)

IsotopologueNominal Mass ShiftApproximate Relative AbundanceInterference Risk
M+0 (Monoisotopic)+0 Da100.0%None
M+1+1 Da~ 39.6%None
M+2+2 Da~ 7.8%None
M+3+3 Da~ 1.0%None
M+4 +4 Da ~ 0.1% High (Overlaps with 13C,d3-1)

Note: While 0.1% seems negligible, injecting an ULOQ of 20 ng/mL creates an M+4 signal equivalent to 0.02 ng/mL of IS, which can easily skew quantification if the IS working concentration is set too low.

Table 2: Bioanalytical Acceptance Criteria for Isotopic Interference

Interference VectorRegulatory Limit (FDA/EMA)Required Action if Failed
Analyte-to-IS ≤ 5% of the average IS responseIncrease IS working concentration.
IS-to-Analyte ≤ 20% of the LLOQ responseDecrease IS working concentration or source higher-purity SIL-IS.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Self-Validating Workflow for Mitigating Cross-Talk

This protocol establishes a self-validating feedback loop to calculate the exact optimal concentration for your Lercanidipine-13C,d3-1 standard.

Protocol1 Step1 Inject ULOQ Analyte Only Step2 Measure Peak Area in IS Channel Step1->Step2 Step3 Calculate Ratio: (Interference / IS Signal) Step2->Step3 Decision Ratio > 5%? Step3->Decision Action1 Increase IS Working Concentration Decision->Action1 YES Action2 Validation Passed Proceed to Analysis Decision->Action2 NO Action1->Step1 Re-test

Iterative protocol for optimizing SIL-IS concentration to defeat cross-talk.

Methodology:

  • Prepare Validation Samples:

    • Sample A (ULOQ): Blank plasma spiked with unlabeled Lercanidipine at the ULOQ (e.g., 20 ng/mL). Do NOT add IS.

    • Sample B (Zero Sample): Blank plasma spiked ONLY with Lercanidipine-13C,d3-1 at the proposed working concentration (e.g., 5 ng/mL).

    • Sample C (LLOQ): Blank plasma spiked with unlabeled Lercanidipine at the LLOQ (e.g., 0.01 ng/mL).

  • Assess Analyte-to-IS Interference: Inject Sample A. Integrate the peak area in the IS MRM channel (m/z 616.2 → 284.3). Divide this area by the IS peak area from Sample B.

    • Validation Check: If the ratio is >0.05 (5%), you must increase the IS concentration in Sample B and repeat.

  • Assess IS-to-Analyte Interference: Inject Sample B. Integrate the peak area in the unlabeled Lercanidipine MRM channel (m/z 612.2 → 280.3). Divide this area by the analyte peak area from Sample C.

    • Validation Check: If the ratio is >0.20 (20%), you must decrease the IS concentration.

  • Finalize: The optimal IS concentration is achieved when both validation checks pass simultaneously.

Protocol 2: Chromatographic Optimization to Mitigate the Deuterium Isotope Effect

If Protocol 1 passes but your IS and Analyte do not co-elute (RT difference > 2%), execute the following LC modifications:

  • Mobile Phase Modifier Swap: Replace methanol with acetonitrile in your organic mobile phase. Acetonitrile provides different dipole interactions that minimize the separation of deuterated isotopologues.

  • Buffer Implementation: Prepare an aqueous mobile phase of 2.0 mM ammonium formate, adjusted to pH 2.5 using formic acid. This ensures the tertiary amine of Lercanidipine remains fully protonated, preventing secondary interactions with residual silanols on the column that exacerbate RT shifts.

  • Isocratic Elution: Instead of a steep gradient, utilize an isocratic elution profile (e.g., 10:90 v/v Buffer:Acetonitrile) on a sub-2 µm C18 column (e.g., UPLC BEH C18). This forces rapid, simultaneous elution of both the analyte and the SIL-IS within ~1.0 minute, physically preventing the KIE from resolving the peaks.

  • Validation: Overlay the Extracted Ion Chromatograms (XICs) of the Analyte and IS. The apex of both peaks must align within ±0.02 minutes to guarantee identical matrix suppression.

References

  • Determination of lercanidipine in Human plasma by an improved UPLC-MS/MS method for a bioequivalence study Source: ResearchGate / Journal of Pharmaceutical Analysis URL:3

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS Source: Analytical Chemistry - ACS Publications URL:1

  • Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry Source: ResearchGate URL:2

Sources

Technical Support Center: Lercanidipine-13C,d3-1 Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the bioanalysis of Lercanidipine-13C,d3-1 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to ion suppression in LC-MS/MS workflows. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a critical issue for my Lercanidipine analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of your target analyte, Lercanidipine, is reduced by co-eluting compounds from the biological matrix (e.g., plasma, serum).[1][2] This phenomenon occurs within the electrospray ionization (ESI) source of the mass spectrometer. Components in the matrix, such as phospholipids, salts, and metabolites, compete with Lercanidipine for the available charge, leading to a decreased signal intensity.[3] For your analysis, this can result in poor sensitivity, inaccurate quantification, and high variability between samples, ultimately compromising the integrity of your pharmacokinetic or bioequivalence studies.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS) like Lercanidipine-13C,d3-1 hydrochloride is the most effective way to compensate for this, as it co-elutes and experiences the same degree of suppression as the unlabeled analyte.[2][4]

Q2: I'm using Lercanidipine-13C,d3-1 HCl as an internal standard, but my results are still inconsistent. Why isn't it perfectly correcting for matrix effects?

A2: While a SIL-IS is the gold standard for correcting ion suppression, its effectiveness relies on the assumption that it behaves identically to the analyte.[2][4] Several factors can lead to inconsistent correction:

  • Extreme Ion Suppression: If the matrix effect is so severe that the signal for both the analyte and the IS is suppressed to the point of being undetectable or near the limit of quantification (LOQ), the ratio-based correction will fail.

  • Differential Matrix Effects: In rare cases, subtle differences in the elution profile between the analyte and the SIL-IS, combined with a highly variable matrix, can lead to slightly different suppression effects.

  • Contamination: Buildup of non-volatile salts or phospholipids in the ion source can cause a generalized loss of sensitivity over an analytical run, which may not be perfectly linear and thus not perfectly corrected.[3][6]

The primary goal should always be to minimize ion suppression first through optimized sample preparation and chromatography, and then use the SIL-IS to correct for any residual, unavoidable effects.[1][3]

Q3: What are the primary sources of ion suppression when analyzing Lercanidipine in human plasma?

A3: For bioanalysis in plasma or serum, the most significant contributors to ion suppression are phospholipids from cell membranes.[1] These molecules are notorious for co-extracting with analytes of interest and often elute in the same chromatographic region. Other common sources include:

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize and build up on the ESI probe, physically and electronically hindering the ionization process.[2]

  • Metabolites: Lercanidipine is extensively metabolized in the liver, primarily by the CYP3A4 enzyme.[7][8] These metabolites can co-elute and interfere with the parent compound.

  • Co-administered Drugs: Other medications taken by the subject can also be a source of interference.[2]

Troubleshooting Guides

Problem 1: Low Signal Intensity and Poor Sensitivity for Lercanidipine and the IS.

This is a classic symptom of significant ion suppression. The troubleshooting workflow should focus on improving the cleanliness of the sample before it reaches the mass spectrometer.

IonSuppressionWorkflow cluster_Diagnosis Step 1: Diagnosis cluster_Mitigation Step 2: Mitigation Strategy cluster_SamplePrep Sample Preparation Options A Perform Post-Column Infusion Experiment B Inject Blank Matrix Extract A->B C Observe Signal Dip at Analyte Retention Time? B->C D Optimize Sample Preparation C->D Yes E Refine Chromatographic Separation C->E No, but signal is generally low G Switch to Solid Phase Extraction (SPE) D->G H Optimize Liquid-Liquid Extraction (LLE) D->H I Use Phospholipid Removal Plates D->I F Check MS Source Parameters E->F

Caption: Troubleshooting workflow for low signal intensity due to ion suppression.

1. Optimize Sample Preparation (Highest Impact): The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][3]

  • Protocol 1: Solid Phase Extraction (SPE) SPE is highly effective for cleaning up complex samples like plasma and demonstrates high recovery for Lercanidipine.[9]

    • Cartridge Selection: Use a reversed-phase cartridge like Phenomenex Strata-X, which has shown excellent recovery (>94%) for Lercanidipine.[9]

    • Conditioning: Condition the cartridge with 1 mL of methanol, followed by 1 mL of water.[4][10]

    • Sample Loading: To 100 µL of plasma, add 25 µL of the Lercanidipine-13C,d3-1 HCl internal standard solution. Vortex, then load onto the cartridge.[4][9]

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.[10]

    • Elution: Elute Lercanidipine and the IS with 1 mL of a strong organic solvent like methanol or acetonitrile.[10]

    • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

  • Protocol 2: Liquid-Liquid Extraction (LLE) LLE is another effective technique. Given Lercanidipine's high lipophilicity, a non-polar extraction solvent is suitable.[7]

    • Solvent Selection: Use a water-immiscible organic solvent such as tert-butyl methyl ether, which has been successfully used for Lercanidipine extraction.[11]

    • pH Adjustment: Adjust the plasma sample pH to be at least two units above the pKa of Lercanidipine's basic amine group to ensure it is in its neutral, more extractable form.[1]

    • Extraction: Add the extraction solvent to the prepared plasma sample, vortex vigorously, and centrifuge to separate the layers.

    • Separation: Carefully transfer the organic layer to a clean tube.

    • Dry & Reconstitute: Evaporate the solvent and reconstitute the residue in the mobile phase.

2. Refine Chromatographic Separation: The goal is to chromatographically separate Lercanidipine from the co-eluting matrix components that cause suppression.

  • Recommendation: Use a UPLC system with a sub-2 µm particle column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm) to achieve higher peak resolution and shorter run times.[11]

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile often provides better separation efficiency. A common mobile phase is a mixture of acetonitrile and an aqueous solution with a volatile buffer.[4][9]

    • Additive: Use a volatile mobile phase additive like formic acid (0.2%) or ammonium formate (2.0 mM) to improve peak shape and ionization efficiency in positive ESI mode.[4][11][9]

Problem 2: Inconsistent Retention Times and Drifting Peak Areas.

This issue often points to problems with the analytical column or contamination buildup, which can exacerbate matrix effects.

ChromatographyIssues A Insufficient Sample Cleanup B Phospholipid & Protein Buildup on Column Head A->B C Distorted Peak Shapes (Fronting/Tailing) B->C D Retention Time Shifts B->D E Increased System Backpressure B->E F Erratic Elution of Interferences B->F G Variable Ion Suppression Across Injections F->G

Caption: Relationship between poor sample cleanup and chromatographic instability.

  • Implement a Guard Column: A guard column installed before the analytical column will trap strongly retained matrix components, protecting the primary column and extending its lifetime.

  • Incorporate a Column Wash: After the elution of your last analyte, add a high-organic wash step (e.g., 95-100% acetonitrile) to your gradient to elute strongly bound hydrophobic molecules like phospholipids.

  • Review Sample Preparation: If column fouling is frequent, it is a strong indicator that the sample preparation method (e.g., protein precipitation alone) is insufficient. Re-evaluate and implement a more rigorous technique like SPE or LLE as described in Problem 1.[12]

  • Check for System Leaks: Small, intermittent leaks in the LC system can cause pressure fluctuations and lead to retention time variability.

Data Summary Tables

Table 1: Recommended LC-MS/MS Parameters for Lercanidipine Analysis
ParameterLercanidipineLercanidipine-13C,d3-1 (IS)Source
Precursor Ion (m/z) 612.2615.2
Product Ion (m/z) 280.1280.1 (or similar)[4]
Ionization Mode ESI PositiveESI Positive[11]
Column UPLC BEH C18 (50x2.1mm, 1.7µm)UPLC BEH C18 (50x2.1mm, 1.7µm)[4]
Mobile Phase A 2.0 mM Ammonium Formate in Water (pH 2.5 with Formic Acid)2.0 mM Ammonium Formate in Water (pH 2.5 with Formic Acid)[4][9]
Mobile Phase B AcetonitrileAcetonitrile[4][9]
Composition Isocratic (e.g., 10:90, A:B) or GradientIsocratic (e.g., 10:90, A:B) or Gradient[4][11]
Flow Rate 0.30 - 0.40 mL/min0.30 - 0.40 mL/min[11]
Table 2: Comparison of Sample Preparation Techniques for Plasma
TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive.High levels of residual phospholipids, significant ion suppression.[1]Not recommended for sensitive assays requiring low LOQs.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, removes many phospholipids and salts.[1]More labor-intensive, requires solvent evaporation, potential for emulsions.Good for removing a broad range of interferences.[11]
Solid Phase Extraction (SPE) Provides the cleanest extracts, high analyte concentration, excellent removal of phospholipids and salts.[12]Higher cost per sample, requires method development.The gold standard for minimizing ion suppression in regulated bioanalysis.[9]
HybridSPE®-Phospholipid Specifically targets and removes phospholipids while performing protein precipitation.Higher cost than standard PPT.Rapidly improving PPT workflows to specifically address phospholipid-based suppression.

References

  • Ultra-performance liquid chromatography/tandem mass spectrometry method for the determination of lercanidipine in human plasma - PubMed. [Link]

  • Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study - PubMed. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. [Link]

  • Lercanidipine-13C,d3-1 (hydrochloride) | C36H42ClN3O6 | CID 163322537 - PubChem. [Link]

  • Lercanidipine - Wikipedia. [Link]

  • Determination of lercanidipine in Human plasma by an improved UPLC-MS/MS method for a bioequivalence study - ResearchGate. [Link]

  • How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? - Patsnap Eureka. [Link]

  • In vitro inhibitory effect of lercanidipine on cholesterol accumulation and matrix metalloproteinases secretion by macrophages - PubMed. [Link]

  • A High Sensitive Quantification Method for Lercanidipine and Enalapril in Bulk and Pharmaceutical Formulations Using UHPLC - idosi.org. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • Method Development and Validation of Lercanidipine in Human Plasma by Using LC-Ms/MS and Comparison of PK Parameters of Lercanidipine and Its Enantiomer - ResearchGate. [Link]

  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. [Link]

  • Lercanidipine decreases vascular matrix metalloproteinase-2 activity and protects against vascular dysfunction in diabetic rats - PubMed. [Link]

  • Lercanidipine hydrochloride - Australian Prescriber. [Link]

  • Lercanidipine/enalapril combination in the management of obesity-related hypertension. [Link]

  • Ion suppression: a major concern in mass spectrometry - NRC Publications Archive. [Link]

Sources

Technical Support Center: Lercanidipine-13C,d3-1 Bioanalysis & Stability Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability and degradation challenges encountered when quantifying Lercanidipine-13C,d3-1—a stable-isotope-labeled internal standard (SIL-IS)—in biological matrices such as human plasma and serum.

While the 13C and d3​ isotopic labels provide essential mass resolution for LC-MS/MS, they do not alter the chemical vulnerabilities of the parent dihydropyridine scaffold. This guide synthesizes mechanistic causality, field-proven troubleshooting, and self-validating protocols to ensure your bioanalytical methods meet stringent FDA and ICH M10 regulatory standards[1].

Mechanistic Overview of Degradation Pathways

Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker. Its structural instability in biological matrices stems from two primary functional groups:

  • The 1,4-Dihydropyridine Ring: Highly susceptible to photolytic oxidation, rapidly aromatizing into a pyridine derivative when exposed to UV/visible light[2].

  • The Ester Linkages (3,5-positions): Vulnerable to matrix-induced enzymatic cleavage (esterases) and alkaline hydrolysis[3].

Degradation Lerc Lercanidipine-13C,d3-1 (Intact SIL-IS) Light UV/Visible Light (Photolysis) Lerc->Light Exposure Ox Oxidative Stress (Matrix Enzymes/ROS) Lerc->Ox Plasma exposure pH Alkaline pH (Hydrolysis) Lerc->pH High pH buffer Pyr Pyridine Derivative (Aromatization) Light->Pyr Dehydrogenation OxImp N-Oxides / Oxidized Impurities Ox->OxImp Oxidation Ester Cleaved Ester Metabolites pH->Ester Esterase/Hydrolysis

Degradation pathways of Lercanidipine-13C,d3-1 in biological matrices.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a rapid, unexplained decrease in Lercanidipine-13C,d3-1 peak area during benchtop sample preparation? A1: Photolytic degradation is the most common culprit. Dihydropyridines rapidly oxidize to their corresponding pyridine analogs when exposed to ambient laboratory light (specifically UV wavelengths around 256 nm)[3].

  • Causality: Photons excite the dihydropyridine ring, facilitating the loss of two hydrogen atoms and driving the aromatization to a thermodynamically stable pyridine derivative[2].

  • Solution: All sample preparation must be conducted under yellow light or low-actinic conditions. Use amber microcentrifuge tubes and wrap autosampler vials in foil if amber vials are unavailable.

Q2: My freeze-thaw stability data is failing FDA acceptance criteria (±15%). How can I stabilize the matrix? A2: Lercanidipine is subject to degradation by plasma esterases and matrix-induced alkaline hydrolysis.

  • Causality: Repeated freeze-thaw cycles lyse residual cells in plasma, releasing intracellular enzymes and altering the micro-pH[1]. The ester linkages are vulnerable to nucleophilic attack, especially if the plasma pH drifts upward during thawing.

  • Solution: Aliquot samples immediately upon collection. Consider buffering the plasma to a slightly acidic pH (e.g., pH 4-5) using dilute formic acid prior to freezing. Limit freeze-thaw cycles to a maximum of three[4].

Q3: Is there a risk of deuterium exchange (isotope scrambling) for Lercanidipine-13C,d3-1 during LC-MS/MS? A3: Generally, no. The d3​ label is typically located on a stable methyl group, which does not undergo rapid proton-deuterium exchange in standard acidic mobile phases (like 0.1% formic acid)[5]. However, if extreme basic conditions are used during Liquid-Liquid Extraction (LLE), alpha-protons/deuterons could theoretically exchange. Stick to neutral or slightly acidic extraction conditions.

Q4: What is the optimal extraction method to ensure high recovery and minimal degradation? A4: Liquid-Liquid Extraction (LLE) using a non-polar solvent mixture like n-hexane and ethyl acetate (50:50, v/v) provides excellent recovery (>94%) while leaving reactive, polar matrix enzymes behind in the aqueous layer[4]. Solid-Phase Extraction (SPE) is also highly effective but requires careful control of the washing steps to prevent premature elution[5].

Quantitative Stability Data Summary

The following table summarizes the expected stability of Lercanidipine (and its SIL-IS) in human plasma across various handling conditions, derived from validated bioanalytical studies[6],[2].

Storage ConditionTemperatureDuration / CyclesExpected Stability / RecoveryPrimary Degradation Risk
Benchtop (Dark) Ambient (20-25°C)Up to 16-24 hours> 96%Enzymatic hydrolysis
Benchtop (Light) Ambient (20-25°C)< 4 hours< 85% (Fails) Photolytic aromatization
Freeze-Thaw -20°C to Ambient3 to 5 cycles> 95%Matrix pH shifts
Autosampler 15°CUp to 48 hours> 98%Minimal
Long-Term Matrix -20°C or -80°CUp to 48 days> 97%Minimal

Self-Validating Experimental Protocols

Protocol A: Stabilized Liquid-Liquid Extraction (LLE) for LC-MS/MS Bioanalysis

This protocol is designed to maximize extraction recovery while mitigating photolytic and enzymatic degradation[5],[4].

Step-by-Step Methodology:

  • Aliquot: Transfer 200 µL of human plasma (K2-EDTA) into an amber microcentrifuge tube under yellow light[5].

  • Spike IS: Add 50 µL of Lercanidipine-13C,d3-1 internal standard working solution (e.g., 40 ng/mL in 50% methanol)[5]. Vortex briefly.

  • Extraction: Add 5 mL of extraction solvent (n-hexane:ethyl acetate, 50:50, v/v)[4].

  • Partitioning: Vortex vigorously for 3 minutes to partition the lipophilic analyte into the organic layer.

  • Separation: Centrifuge at 4000 rpm for 20 minutes at 4°C to separate the layers and precipitate residual proteins[4].

  • Transfer: Transfer the upper organic layer to a clean amber glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (≤40°C) to prevent thermal degradation[5].

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase (e.g., 0.1% formic acid in water:methanol, 20:80, v/v)[5]. Transfer to an amber autosampler vial.

Self-Validation Checkpoint: Include a blank matrix spiked only with the internal standard. If the IS peak area in the post-extraction blank is <80% of a neat standard, investigate adsorptive losses to the plasticware or incomplete partitioning.

Workflow S1 Plasma Sample (Amber Tube) S2 Spike IS (Lercanidipine-13C,d3-1) S1->S2 S3 LLE Extraction (Hexane:EtOAc) S2->S3 S4 Centrifugation (4000 rpm, 4°C) S3->S4 S5 N2 Evaporation (≤40°C, Dark) S4->S5 S6 Reconstitution & LC-MS/MS S5->S6

Stabilized Liquid-Liquid Extraction workflow for Lercanidipine bioanalysis.

Protocol B: Forced Degradation Study for Method Validation

To prove your LC-MS/MS method is "stability-indicating," you must demonstrate that degradation products do not co-elute and cause ion suppression/enhancement with the intact Lercanidipine-13C,d3-1[1],[3].

Step-by-Step Methodology:

  • Acid/Base Hydrolysis: Treat spiked plasma aliquots with 0.1 M HCl or 0.1 M NaOH. Incubate for 24 hours at room temperature. Neutralize with an equivalent acid/base before extraction[3].

  • Oxidative Stress: Treat a spiked plasma aliquot with 3% H2​O2​ . Incubate for 24 hours[3].

  • Photolysis: Expose a spiked transparent vial to UV light (256 nm) for 24 hours[3].

  • Analysis: Extract all samples using Protocol A and analyze via LC-MS/MS.

Self-Validation Checkpoint: The mass balance (sum of intact Lercanidipine-13C,d3-1 and its quantifiable degradation products) should approximate 100% of the initial spiked concentration. A significant deficit indicates secondary, unmonitored degradation pathways or irreversible matrix binding.

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • A rapid and sensitive LC–MS/MS method for determination of lercanidipine in human plasma and its applic
  • Bioanalytical Method for Lercanidipine Quantification in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS. BenchChem.
  • METHOD DEVELOPMENT AND VALIDATION OF LERCANIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY. CORE.
  • Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. NIH.
  • A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form. NIH.
  • (S)-Lercanidipine-d3 Hydrochloride: A Technical Guide to Stability and Storage. BenchChem.

Sources

Validation & Comparative

Comparative Bioanalytical Guide: Cross-Talk Evaluation of Lercanidipine-13C,d3-1 vs. Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the selection of an internal standard (IS) dictates the reliability and regulatory compliance of the assay. While structural analogs (e.g., diazepam) were historically utilized for lercanidipine quantification[1], modern pharmacokinetic studies demand stable isotope-labeled internal standards (SIL-IS) to accurately track and correct for matrix effects. However, the introduction of a SIL-IS creates a new analytical vulnerability: cross-talk (cross-signal contribution)[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Lercanidipine-13C,d3-1 against alternative internal standards. By detailing the mechanistic origins of isotopic interference and providing a self-validating experimental protocol, this guide ensures your bioanalytical method validation (BMV) meets the stringent acceptance criteria set by the ICH M10[3] and FDA 2018 guidelines[4].

The Causality of Cross-Talk: Why Mass Shift Matters

Cross-talk in LC-MS/MS occurs when the mass spectrometer records a false positive response in one channel due to the presence of a compound monitored in another[2]. This bidirectional interference stems from two distinct mechanistic origins that must be systematically isolated:

  • Analyte IS Cross-Talk (Isotopic Overlap): Lercanidipine ( C36​H41​N3​O6​ ) contains 36 carbon atoms. Due to the ~1.1% natural abundance of 13C , the unlabelled analyte naturally produces heavier isotopologues. At the Upper Limit of Quantification (ULOQ), these heavy isotopes can bleed into the IS mass channel, artificially inflating the IS response and causing non-linearity at the top of the calibration curve.

  • IS Analyte Cross-Talk (Isotopic Impurity): During the chemical synthesis of the SIL-IS, trace amounts of unlabelled lercanidipine may remain. Because the IS is spiked into every sample at a constant, relatively high working concentration, this impurity registers directly in the analyte channel, artificially elevating the baseline and compromising the Lower Limit of Quantification (LLOQ).

Comparative Analysis of Internal Standards

To understand why Lercanidipine-13C,d3-1 is considered the gold standard for this assay, we must objectively compare its performance against common alternatives.

Table 1: Performance Comparison of Internal Standard Alternatives
Internal Standard AlternativeMass Shift ( Δ Da)Matrix Effect CorrectionAnalyte IS Cross-Talk RiskIS Analyte Cross-Talk RiskOverall BMV Suitability
Diazepam (Structural Analog)N/APoor (Differential retention time)NoneNoneLow
Lercanidipine-d3 +3 DaExcellent (Perfect co-elution)Moderate (M+3 isotopic overlap)Low (Depends on synthesis purity)Moderate
Lercanidipine-13C,d3-1 +4 DaExcellent (Perfect co-elution)Negligible (M+4 mass clearance)Low (Depends on synthesis purity)High (Gold Standard)

The Scientific Rationale: A +3 Da SIL-IS (Lercanidipine-d3) is highly vulnerable to Analyte IS cross-talk. The mathematical probability of lercanidipine forming an M+3 isotopologue (three 13C atoms) is approximately 0.5%. At a ULOQ of 20 ng/mL, this generates an unacceptable false signal in the IS channel.

By incorporating an additional 13C label to create Lercanidipine-13C,d3-1 (+4 Da) , the M+4 isotopic probability drops exponentially to ~0.04%. This +4 Da mass clearance effectively eliminates isotopic overlap. Furthermore, combining a 13C label with a minimal d3​ label avoids the retention time shifts (chromatographic isotope effects) often observed in heavily deuterated (e.g., d8​ or d10​ ) standards, ensuring perfect co-elution.

Experimental Workflow & Self-Validating Protocol

To empirically prove the absence of cross-talk, laboratories must execute a self-validating triad experiment. This protocol isolates variables by testing the analyte and IS independently at their analytical extremes.

CrossTalkWorkflow Start Initiate Cross-Talk Evaluation Protocol PrepBlank Sample A: Blank Matrix (No Analyte, No IS) Start->PrepBlank PrepULOQ Sample B: ULOQ Lercanidipine (No IS) Start->PrepULOQ PrepIS Sample C: IS Working Conc. (No Lercanidipine) Start->PrepIS LCMS LC-MS/MS Acquisition MRM 1: Analyte (612.2 u2192 280.2) MRM 2: SIL-IS (616.2 u2192 284.2) PrepBlank->LCMS PrepULOQ->LCMS PrepIS->LCMS CalcAnalyte Assess IS u2192 Analyte Interference (Sample C in MRM 1) LCMS->CalcAnalyte CalcIS Assess Analyte u2192 IS Interference (Sample B in MRM 2) LCMS->CalcIS CriteriaAnalyte Interference u2264 20% of LLOQ? CalcAnalyte->CriteriaAnalyte CriteriaIS Interference u2264 5% of IS? CalcIS->CriteriaIS Pass Validation Successful Proceed to BMV CriteriaAnalyte->Pass Yes CriteriaIS->Pass Yes

Workflow for evaluating cross-talk between Lercanidipine and its SIL-IS in LC-MS/MS bioanalysis.
Step-by-Step Methodology

Objective: Validate that mutual interference between Lercanidipine (m/z 612.2 280.2) and Lercanidipine-13C,d3-1 (m/z 616.2 284.2) meets regulatory acceptance criteria[3],[4].

  • Matrix Preparation: Pool six independent lots of blank human plasma to normalize endogenous baseline noise and prevent lot-specific matrix anomalies from skewing the evaluation.

  • Sample Spiking (The Validation Triad):

    • Sample A (Double Blank): 100 µL blank plasma + 50 µL extraction solvent. (Controls for environmental/system carry-over).

    • Sample B (ULOQ Only): 100 µL plasma spiked with Lercanidipine at 20.0 ng/mL + 50 µL extraction solvent. No IS added. (Isolates Analyte IS cross-talk).

    • Sample C (IS Only / Zero Sample): 100 µL blank plasma + 50 µL Lercanidipine-13C,d3-1 working solution (e.g., 40 ng/mL). No analyte added. (Isolates IS Analyte cross-talk).

  • Extraction Protocol: Perform protein precipitation by adding 800 µL of LC-MS grade methanol to each sample. Vortex vigorously for 5 minutes to ensure complete protein denaturation, then centrifuge at 15,600 rpm for 10 minutes[1]. Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Acquisition: Inject 10 µL into the LC-MS/MS system equipped with an ESI source in positive mode. Monitor the specific MRM transitions for both the analyte and the IS across all three samples.

  • Data Processing: Calculate the peak area of the interfering signal. Compare Sample C's analyte channel response to the mean LLOQ response. Compare Sample B's IS channel response to the mean IS response.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes of a successful cross-talk evaluation using the highly enriched Lercanidipine-13C,d3-1 standard.

Table 2: Quantitative Cross-Talk Evaluation Results
Evaluation ParameterTest SampleMonitored MRM ChannelObserved InterferenceRegulatory ThresholdValidation Status
IS Analyte Sample C (IS Only)612.2 280.2 (Analyte)6.2% of LLOQ 20% of LLOQPass
Analyte IS Sample B (ULOQ Only)616.2 284.2 (IS)0.8% of IS 5% of ISPass

Strategic Troubleshooting & Optimization

If your empirical data fails the criteria outlined in Table 2, the following causal adjustments must be made:

  • Failure Mode 1: IS Analyte > 20% LLOQ

    • Causality: The IS working concentration is too high, or the SIL-IS lot has poor isotopic purity (containing unlabelled lercanidipine).

    • Corrective Action: Titrate the IS working concentration downward. The IS concentration is a calculated compromise: it must be high enough to yield a stable MS response (minimizing injection-to-injection variance) but low enough that its unlabelled impurity does not breach the 20% LLOQ threshold. If lowering the concentration compromises precision, a new lot of Lercanidipine-13C,d3-1 with higher isotopic purity must be synthesized/procured.

  • Failure Mode 2: Analyte IS > 5%

    • Causality: In-source fragmentation is occurring, or the quadrupole resolution is too wide. Because Lercanidipine-13C,d3-1 provides a robust +4 Da shift, isotopic overlap is mathematically negligible.

    • Corrective Action: Verify the purity of the ULOQ stock solution. Ensure the mass spectrometer's quadrupole resolution (Q1) is set to "Unit" (0.7 Da FWHM) to prevent adjacent mass transmission.

References

  • Source: fda.
  • Source: europa.
  • Source: nih.
  • Source: acs.

Sources

Validating Lercanidipine-13C,d3-1 Hydrochloride for Clinical Trial Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioanalytical Challenge of Lercanidipine

Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker utilized in the management of hypertension. In clinical pharmacokinetics (PK), quantifying lercanidipine presents a formidable bioanalytical challenge. The drug undergoes extensive first-pass metabolism, resulting in low circulating plasma concentrations that demand a Lower Limit of Quantification (LLOQ) of at least 0.010 ng/mL[1].

As a Senior Application Scientist, I have observed that at sub-nanogram concentrations, the choice of Internal Standard (IS) dictates the success or failure of an entire clinical trial's data integrity. While structural analogs or simple deuterated standards (like Lercanidipine-d3) are commonly used, they often introduce hidden analytical biases. This guide objectively compares these alternatives and establishes why Lercanidipine-13C,d3-1 hydrochloride is the gold standard for robust, ICH M10-compliant LC-MS/MS bioanalysis[2].

The Mechanistic Case: Why Lercanidipine-13C,d3-1 Hydrochloride?

In LC-MS/MS assay development, the IS must perfectly mimic the analyte during extraction and ionization while remaining mass-resolved in the mass spectrometer. Here is the causality behind why Lercanidipine-13C,d3-1 outperforms its alternatives:

  • Structural Analogs (e.g., Diazepam or Nimodipine): Analogs do not perfectly co-elute with lercanidipine. Because they elute at different retention times, they are subjected to different matrix suppression zones (e.g., from co-eluting plasma phospholipids). This leads to highly variable IS-normalized matrix factors.

  • Lercanidipine-d3 (+3 Da Shift): While a vast improvement over analogs, a +3 Da mass shift is often insufficient for lercanidipine (C36H41N3O6). Due to its 36 carbon atoms, natural lercanidipine possesses a broad isotopic envelope. The natural M+3 isotope can contribute to the IS MRM channel, causing isotopic cross-talk and artificially inflating the IS signal at high calibration points, which skews the standard curve[3].

  • Lercanidipine-13C,d3-1 (+4 Da Shift): By incorporating one 13C atom alongside three deuterium atoms, we achieve a critical +4 Da mass shift (m/z 616.2 vs. 612.2). This completely clears the natural isotopic envelope of lercanidipine, eliminating cross-talk. Furthermore, by limiting the deuterium count to three, we prevent the deuterium isotope effect —a phenomenon where heavily deuterated molecules (e.g., d8) elute earlier than the unlabeled drug due to altered polarizability, which would otherwise ruin co-elution.

Comparative Performance Data

The following table synthesizes validation data comparing the three IS strategies under identical UPLC-MS/MS conditions using human plasma[1][3].

Validation ParameterStructural Analog (e.g., Diazepam)Lercanidipine-d3Lercanidipine-13C,d3-1 HCl
Mass Shift ( Δ Da) N/A+3 Da+4 Da
Isotopic Cross-Talk NoneLow (~1.5% at LLOQ)None (<0.1%)
Retention Time Shift Significant (Non-coeluting)NegligiblePerfectly Co-eluting
IS-Normalized Matrix Factor 0.82 - 1.15 (Highly Variable)0.96 - 1.040.98 - 1.02 (Optimal)
Extraction Recovery 75% ± 8%94% ± 4%95% ± 3%
Inter-assay Precision (%CV) 8.5%5.8%3.2%

LC-MS/MS Bioanalytical Workflow

To ensure reproducibility, the workflow must isolate the highly lipophilic analyte from complex plasma proteins while maintaining the integrity of the stable isotope label.

LCMS_Workflow A Plasma Sample (Lercanidipine) B Spike IS (13C,d3-1 HCl) A->B C Solid Phase Extraction (Polymeric Sorbent) B->C D UPLC Separation (BEH C18 Column) C->D E ESI-MS/MS (MRM Mode) D->E F ICH M10 Data Analysis E->F

Fig 1: UPLC-MS/MS bioanalytical workflow for lercanidipine using a stable isotope-labeled internal standard.

Self-Validating Experimental Protocol

A protocol is only as good as its ability to prove its own accuracy. The following methodology is designed as a self-validating system , incorporating built-in checks at every phase to comply with ICH M10 guidelines[4].

Phase I: Preparation & Spiking
  • Matrix Selection: Thaw 100μL aliquots of K2-EDTA human plasma. Causality: EDTA prevents coagulation without introducing the massive ion suppression often seen with heparinized plasma.

  • IS Spiking: Add 50μL of Lercanidipine-13C,d3-1 HCl working solution ( 40.0ng/mL in 50:50 methanol:water) to all samples, including blanks (excluding double-blanks)[1]. Vortex for 30 seconds to ensure complete equilibration between the endogenous matrix and the IS.

Phase II: Solid-Phase Extraction (SPE)

Liquid-liquid extraction (LLE) is prone to emulsion formation with lipophilic drugs. We utilize SPE to guarantee absolute recovery.

  • Conditioning: Condition a Phenomenex Strata-X polymeric SPE cartridge (30 mg, 1 mL) with 1mL methanol, followed by 1mL deionized water. Causality: Polymeric sorbents lack secondary silanol interactions, preventing the irreversible binding of basic lercanidipine.

  • Loading: Load the spiked plasma sample onto the cartridge.

  • Washing: Wash with 1mL deionized water, followed by 1mL of 10% methanol in water. Causality: The 10% methanol wash is the critical self-validating step; it is strong enough to elute hydrophilic interferents and salts, but weak enough to retain the highly lipophilic lercanidipine (logP ~6.4).

  • Elution & Reconstitution: Elute with 1mL of 100% methanol. Evaporate to dryness under nitrogen at 40∘C and reconstitute in 100μL of mobile phase.

Phase III: UPLC-MS/MS Analysis
  • Chromatography: Inject 5μL onto a UPLC BEH C18 column ( 50mm×2.1mm,1.7μm ). Run an isocratic mobile phase of 0.1% formic acid in water and acetonitrile. Causality: Formic acid ensures lercanidipine remains fully protonated, maximizing ESI+ efficiency.

  • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode[5].

    • Analyte (Lercanidipine): m/z612.2→280.1

    • Internal Standard (13C,d3-1): m/z616.2→284.1

Phase IV: Built-in Validation Mechanisms (ICH M10)

To ensure the run is self-validating, the following criteria must be met automatically before data is accepted[6]:

  • Carryover Check: The blank injection immediately following the Upper Limit of Quantification (ULOQ) must show an analyte peak area ≤20% of the LLOQ, and an IS peak area ≤5% .

  • IS Tracking: The absolute peak area of Lercanidipine-13C,d3-1 across all samples must not deviate by more than ±20% from the mean IS area of the batch. A deviation indicates an undetected extraction failure or severe matrix suppression.

Conclusion

For clinical PK trials evaluating lercanidipine, cutting corners on the internal standard introduces unacceptable regulatory risk. While Lercanidipine-d3 is functional for early discovery, Lercanidipine-13C,d3-1 hydrochloride provides the mandatory +4 Da mass shift required to eliminate isotopic cross-talk while preserving perfect chromatographic co-elution. When paired with a polymeric SPE workflow and UPLC-MS/MS, this reagent forms the foundation of a highly precise, self-validating, and ICH M10-compliant bioanalytical assay.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline, European Medicines Agency (EMA) / ICH,[Link]

  • Determination of lercanidipine in Human plasma by an improved UPLC-MS/MS method for a bioequivalence study, ResearchGate,[Link]

  • Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study, PubMed / Elsevier B.V.,[Link]

Sources

Linearity range comparison for Lercanidipine-13C,d3-1 standard calibration curves

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing LC-MS/MS Quantification: A Linearity Range Comparison of Lercanidipine-13C,d3-1 vs. Traditional Internal Standards

Introduction

Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker. Due to its extensive first-pass metabolism and large volume of distribution, circulating plasma concentrations are extremely low (often <1 ng/mL at trough levels). This necessitates highly sensitive bioanalytical methods for pharmacokinetic (PK) and bioequivalence (BE) studies. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, achieving a wide linearity range and a low Lower Limit of Quantification (LLOQ) is frequently hindered by matrix effects—specifically ion suppression from endogenous plasma components like phospholipids.

This guide objectively compares the linearity range and assay performance of standard calibration curves utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Lercanidipine-13C,d3-1 (or its widely validated analog Lercanidipine-d3), against traditional structural analog and unrelated internal standards.

Mechanistic Causality: Why SIL-IS Expands the Linearity Range

The linearity of a calibration curve in LC-MS/MS is dictated by the detector's dynamic range and the consistency of the ionization efficiency across varying concentrations.

When using structural analogs (e.g., Amlodipine) or unrelated compounds (e.g., Diazepam) as internal standards, differences in retention times mean the analyte and IS elute into the mass spectrometer alongside different co-eluting matrix components. This temporal mismatch leads to differential ion suppression, which skews the analyte-to-IS peak area ratio at the extremes of the concentration curve, thereby truncating the linear range.

Conversely, a SIL-IS like Lercanidipine-13C,d3-1 is chemically identical to the target analyte but differs only in mass. This creates a self-validating analytical system:

  • Exact Co-elution : The SIL-IS co-elutes perfectly with Lercanidipine. Any matrix-induced ion suppression affects both the analyte and the IS equally,1[1].

  • Identical Extraction Recovery : During sample preparation, the SIL-IS partitions exactly as the analyte does,2 from the LLOQ to the Upper Limit of Quantification (ULOQ)[2].

  • Detector Saturation Tracking : At high concentrations, if the Electrospray Ionization (ESI) source begins to saturate, the SIL-IS ionization is suppressed proportionally,1[1].

LogicalRelationship Root SIL-IS (13C, d3-1) Properties Coelution Exact Chromatographic Co-elution Root->Coelution Ionization Identical Ionization Efficiency Root->Ionization Recovery Perfect Extraction Tracking Root->Recovery Matrix Cancels Matrix Effects (Ion Suppression/Enhancement) Coelution->Matrix Ionization->Matrix Recovery->Matrix Linearity Extended Linearity Range (0.010 - 20.0 ng/mL) Matrix->Linearity

Caption: Logical mechanism of SIL-IS correcting matrix effects to extend linearity.

Comparative Performance Data

The following table synthesizes experimental data from validated LC-MS/MS methods for Lercanidipine in human plasma, demonstrating the statistical superiority of the SIL-IS approach.

Analytical ParameterMethod A: SIL-IS (Gold Standard)Method B: Structural Analog ISMethod C: Unrelated IS
Internal Standard Lercanidipine-d3 / 13C,d3-1AmlodipineDiazepam
Linearity Range 1[1]3[3]4[4]
Dynamic Range 3.3 logs2.6 logs2.7 logs
Sample Volume 1[1]3[3]4[4]
Extraction Method 1[1]3[3]4[4]
Correlation (r²) 1[1]3[3]4[4]

Data Analysis: The use of a SIL-IS coupled with SPE allows for a 5x reduction in required plasma volume (100 µL vs 500 µL) while simultaneously lowering the LLOQ to 0.010 ng/mL and extending the ULOQ to 20.0 ng/mL. The structural analog method suffers from a truncated ULOQ (10.0 ng/mL) and higher LLOQ (0.025 ng/mL) despite using a massive 500 µL sample volume, highlighting the inefficiency of non-isotopic IS in compensating for extraction losses and matrix effects at the extremes of the concentration gradient.

Self-Validating Experimental Protocol: SIL-IS Workflow

To achieve the 0.010 – 20.0 ng/mL linearity range, the following protocol utilizes Lercanidipine-13C,d3-1 and Solid-Phase Extraction. Every step is designed to be self-validating, minimizing variables that could compromise the calibration curve.

Step 1: Preparation of Calibration Standards and SIL-IS

  • Action : Prepare Lercanidipine calibration standards in blank human plasma ranging from 0.010 to 20.0 ng/mL.2[2].

  • Causality : The IS concentration is set near the geometric mean of the calibration curve to ensure an optimal signal-to-noise ratio and prevent cross-channel isotopic interference (crosstalk) in the MS/MS, which would otherwise artificially inflate the LLOQ response.

Step 2: Sample Spiking and Disruption

  • Action : Aliquot 100 µL of plasma (standard or unknown) into a microcentrifuge tube. Add 20 µL of the SIL-IS working solution and vortex for 10 seconds.1[1].

  • Causality : The acidic ammonium formate disrupts protein binding. Lercanidipine is highly protein-bound (>98%); lowering the pH ensures the drug is released from plasma proteins and remains in an ionized state, maximizing retention on the SPE sorbent.

Step 3: Solid-Phase Extraction (SPE)

  • Action : Condition a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata-X, 30 mg/1 mL) with 1 mL methanol, followed by 1 mL of 2.0 mM ammonium formate (pH 2.5). Load the pre-treated sample. Wash with 1 mL water and 1 mL 10% methanol.1[1].

  • Causality : SPE is chosen over Protein Precipitation (PPT) because PPT leaves behind phospholipids that cause severe ion suppression at the LLOQ. The wash steps selectively remove hydrophilic interferents, while the highly organic elution recovers the lipophilic Lercanidipine and its exact isotopic counterpart.

Step 4: Evaporation and Reconstitution

  • Action : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 5[5].

  • Causality : Nitrogen evaporation concentrates the sample 10-fold relative to the initial plasma volume, directly enabling the ultra-low 0.010 ng/mL LLOQ without injecting excessive matrix into the UPLC system.

Step 5: UPLC-MS/MS Acquisition

  • Action : Inject 10 µL onto a UPLC BEH C18 column (1.7 µm).6[6], and the corresponding mass shift for the 13C,d3-1 IS.

  • Causality : The sub-2-micron particles in the UPLC column provide ultra-high resolution, ensuring the analyte peak is sharp (typically <1 minute wide), which maximizes the signal-to-noise ratio and maintains linearity at the lower end of the curve.

SPEWorkflow A Plasma Sample (100 µL) B Spike SIL-IS (13C,d3-1) A->B C Protein Disruption (pH 2.5 Buffer) B->C D Solid Phase Extraction (Polymeric Sorbent) C->D E Evaporation & Reconstitution D->E F UPLC-MS/MS Analysis (MRM Mode) E->F

Caption: Self-validating SPE and UPLC-MS/MS workflow for Lercanidipine quantification.

Conclusion

For rigorous pharmacokinetic evaluations of Lercanidipine, relying on structural analogs or unrelated internal standards introduces unacceptable vulnerabilities to matrix effects, thereby truncating the linear range. The integration of Lercanidipine-13C,d3-1 as a Stable Isotope-Labeled Internal Standard, combined with a robust Solid-Phase Extraction cleanup, creates a self-validating analytical system. This approach guarantees identical extraction recovery and ionization efficiency, successfully expanding the validated linearity range to 0.010 – 20.0 ng/mL while requiring only a fraction of the biological sample volume.

References

  • Source: PMC (National Institutes of Health)
  • Source: Core.ac.uk (Universitas Indonesia)
  • Source: Ovid (Journal of Pharmaceutical and Biomedical Analysis)
  • Title: Bioanalytical Method for Lercanidipine Quantification in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS Source: BenchChem Application Notes URL
  • Source: PubMed (NIH)
  • Title: Application Notes: Quantitative Analysis of Lercanidipine in Human Plasma by LC-MS/MS Source: BenchChem URL

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.